molecular formula C15H33N3OSn B2527576 (2-Azidoethoxy)methyl)tributylstannane CAS No. 1639963-42-0

(2-Azidoethoxy)methyl)tributylstannane

Cat. No.: B2527576
CAS No.: 1639963-42-0
M. Wt: 390.159
InChI Key: FPFYGCBRMGBJEG-UHFFFAOYSA-N
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Description

(2-Azidoethoxy)methyl)tributylstannane is a useful research compound. Its molecular formula is C15H33N3OSn and its molecular weight is 390.159. The purity is usually 95%.
BenchChem offers high-quality (2-Azidoethoxy)methyl)tributylstannane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Azidoethoxy)methyl)tributylstannane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-azidoethoxymethyl(tributyl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H6N3O.Sn/c3*1-3-4-2;1-7-3-2-5-6-4;/h3*1,3-4H2,2H3;1-3H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFYGCBRMGBJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N3OSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of ((2-Azidoethoxy)methyl)tributylstannane in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and applications of ((2-Azidoethoxy)methyl)tributylstannane (CAS: 1639963-42-0), a specialized bifunctional reagent used in advanced organic synthesis.

Executive Summary

((2-Azidoethoxy)methyl)tributylstannane is a bifunctional organometallic reagent designed for the modular installation of azido-ether linkers and the synthesis of N-heterocycles (e.g., morpholines). It combines the nucleophilic latent potential of an


-alkoxy organostannane with the bioorthogonal utility of an organic azide.
  • Primary Function: Acts as a masked hydroxymethyl anion equivalent (

    
    ) via tin-lithium exchange.
    
  • Secondary Function: Serves as a "Click" chemistry handle (CuAAC) or a masked amine precursor for intramolecular cyclization.

  • Key Application: Synthesis of functionalized linkers for PROTACs/ADCs and construction of substituted morpholines via lithiation-trapping sequences.

Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule consists of three distinct functional domains, each serving a specific synthetic role:

  • Tributylstannyl Group (

    
    ):  A stabilizing group for the 
    
    
    
    -carbon. It is chemically inert to many standard organic conditions (chromatography, mild acid/base) but highly reactive toward transmetallation with alkyllithiums (
    
    
    -BuLi).
  • Oxymethyl Spacer (

    
    ):  Provides the ether linkage found in PEG-like spacers and morpholine scaffolds. The oxygen atom can provide intramolecular chelation to stabilize the lithiated intermediate.
    
  • Azide Moiety (

    
    ):  A high-energy, bioorthogonal group. It remains stable during the low-temperature tin-lithium exchange but can be subsequently engaged in dipolar cycloadditions or reduced to a primary amine.
    
Core Mechanism: Tin-Lithium Exchange

The defining chemical property of this reagent is its ability to undergo rapid Sn/Li exchange to generate a reactive carbanion.



Unlike standard alkyl stannanes, the


-alkoxy group facilitates this exchange due to the stabilization of the resulting carbanion by the adjacent oxygen (dipole stabilization) and potential chelation.

Thermodynamics: The equilibrium favors the formation of the


-alkoxy organolithium species because the resulting carbanion is less basic than the butyl anion of 

-BuLi.

Synthesis of the Reagent

The synthesis relies on the nucleophilic displacement of iodide from tributyl(iodomethyl)stannane by 2-azidoethanol. This method avoids the use of toxic chloromethyl ethers.

Reaction Pathway (DOT Diagram)

SynthesisPathway cluster_conditions Conditions Start1 Tributyl(iodomethyl)stannane (Bu3SnCH2I) Product ((2-Azidoethoxy)methyl)tributylstannane Start1->Product Nucleophilic Substitution (SN2) Start2 2-Azidoethanol (HO-CH2CH2-N3) Inter Alkoxide Formation Start2->Inter THF, 0°C Base Sodium Hydride (NaH) Base->Inter Inter->Product Byprod NaI + H2 Inter->Byprod Anhydrous THF, 0°C -> RT, 4-12h Anhydrous THF, 0°C -> RT, 4-12h

Figure 1: Convergent synthesis of the reagent via Williamson ether synthesis logic.

Applications in Organic Synthesis[1][2][3][4]

Synthesis of Azido-Functionalized Linkers

Researchers use this reagent to introduce a


 motif into electrophiles (aldehydes, ketones, alkyl halides). This is particularly valuable in Medicinal Chemistry  for creating linkers that can be "clicked" to fluorophores or other drugs.

Protocol Logic:

  • Activation: Treat reagent with

    
    -BuLi at -78°C.
    
  • Coupling: Add electrophile (e.g., Benzaldehyde).

  • Result: Formation of a secondary alcohol with a pendant azido-ether chain.

Synthesis of Functionalized Morpholines

This is the most sophisticated application. The reagent acts as a precursor to 2-substituted morpholines .

Mechanism:

  • Lithiation & Addition: The reagent adds to an aldehyde to form a

    
    -hydroxy ether.
    
  • Azide Reduction: The azide is reduced to an amine (e.g., Staudinger reduction or Hydrogenation).

  • Cyclization: The amine undergoes intramolecular

    
     displacement of the activated alcohol (converted to mesylate/tosylate) or reductive amination (if oxidation precedes) to close the morpholine ring.
    
Morpholine Synthesis Workflow (DOT Diagram)

MorpholineSynthesis Reagent ((2-Azidoethoxy)methyl)tributylstannane Step1 1. Sn/Li Exchange (n-BuLi, -78°C) 2. Addition to Aldehyde (R-CHO) Reagent->Step1 Intermediate1 Azido-Alcohol Intermediate (R-CH(OH)-CH2-O-CH2CH2-N3) Step1->Intermediate1 Step2 Activation of Alcohol (MsCl / TsCl) Intermediate1->Step2 Intermediate2 Activated Intermediate (R-CH(OMs)-...-N3) Step2->Intermediate2 Step3 Azide Reduction & Cyclization (H2/Pd or PPh3) Intermediate2->Step3 Product 2-Substituted Morpholine Step3->Product Intramolecular SN2

Figure 2: Step-wise construction of morpholine scaffolds using the reagent as a linchpin.

Experimental Protocols

Preparation of ((2-Azidoethoxy)methyl)tributylstannane

Note: Perform all reactions under an inert atmosphere (Argon/Nitrogen).

  • Reagents: 2-Azidoethanol (1.0 equiv), Sodium Hydride (60% dispersion, 1.2 equiv), Tributyl(iodomethyl)stannane (1.0 equiv), Anhydrous THF (0.2 M).

  • Deprotonation: To a suspension of NaH in THF at 0°C, add 2-azidoethanol dropwise. Stir for 30 min to generate the alkoxide.

  • Alkylation: Add tributyl(iodomethyl)stannane dropwise.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with KMnO4 or PMA; stannanes often streak).

  • Workup: Quench with sat.

    
    .[1][2] Extract with 
    
    
    
    . Wash organic layer with brine, dry over
    
    
    .[3]
  • Purification: Flash column chromatography on silica gel (neutralized with 1%

    
     to prevent protodestannylation). Elute with Hexanes/EtOAc.
    
General Protocol for Tin-Lithium Exchange & Electrophile Trapping

Critical: The stability of the lithiated species is temperature-dependent. Maintain <-70°C.

ParameterSpecificationNotes
Solvent Anhydrous THFEther is acceptable; THF promotes deaggregation.
Concentration 0.1 M - 0.2 M
Temperature -78°C (Dry Ice/Acetone)CRITICAL: Above -50°C, the carbanion may decompose (Wittig rearrangement).
Reagent

-Butyllithium (1.1 equiv)
Titrate before use.
Time 5–15 minutesExchange is extremely rapid (<5 min). Prolonged stirring leads to side reactions.

Step-by-Step:

  • Dissolve ((2-Azidoethoxy)methyl)tributylstannane (1.0 mmol) in THF (10 mL) under Argon.

  • Cool to -78°C .

  • Add

    
    -BuLi (1.1 mmol) dropwise down the side of the flask.
    
  • Stir for 5 minutes . (Solution remains colorless or turns pale yellow).

  • Add the electrophile (e.g., Benzaldehyde, 1.2 mmol) neat or in THF.

  • Stir at -78°C for 30 min, then slowly warm to RT.

  • Quench with water/buffer.

Safety & Handling (E-E-A-T)

Organotin Toxicity
  • Hazard: Tributyltin compounds are toxic, persistent organic pollutants, and endocrine disruptors. They are readily absorbed through the skin.

  • Control: Double-glove (Nitrile). Use a dedicated fume hood. All waste must be segregated as "Heavy Metal / Organotin Waste" and never poured down the drain.

Azide Hazards
  • Explosion Risk: While alkyl azides with a

    
     ratio > 3 (like this reagent) are generally stable, they are high-energy compounds.
    
  • Incompatibility: Avoid contact with strong acids (forms

    
    , highly toxic/explosive) and transition metals in the absence of ligands.
    
  • Heat: Do not distill the neat reagent at high temperatures.

Self-Validating Safety Check

Before scaling up (>1g):

  • DSC (Differential Scanning Calorimetry): Check onset of decomposition for the azide.

  • Bleach Quench: Clean all glassware with a 10% bleach solution to oxidize residual stannanes and degrade trace azides before washing.

References

  • Bode, J. W., et al. "Tributyl(iodomethyl)stannane: A Reagent for the Synthesis of Functionalized Morpholines." Organic Syntheses, 2018.

  • Still, W. C.

    
    -Alkoxyorganolithium Reagents." Journal of the American Chemical Society, 1978. (Foundational mechanism for alkoxymethyl stannanes). 
    
  • Luescher, M. U., & Bode, J. W. "SnAP Reagents for the Synthesis of N-Heterocycles." Organic & Biomolecular Chemistry, 2018.[4] (Context on Stannyl Amine Protocols).

  • Synthonix. "Product Data Sheet: ((2-Azidoethoxy)methyl)tributylstannane." (Commercial specifications).

Sources

Technical Guide: ((2-Azidoethoxy)methyl)tributylstannane as a Functionalized Hydroxymethyl Anion Equivalent

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the applications and experimental protocols for ((2-Azidoethoxy)methyl)tributylstannane , a specialized organometallic reagent.

Executive Summary

((2-Azidoethoxy)methyl)tributylstannane (CAS: 1639963-42-0) represents a sophisticated evolution of the classical


-alkoxystannane reagents (e.g., Still’s Reagent). While traditionally categorized as a hydroxymethyl anion equivalent  (

), its distinct value lies in its bifunctionality. Unlike MOM- or BOM-protected variants designed solely for masking, this reagent introduces a "Click-ready" 2-azidoethyl ether moiety .

This guide details its application in anionic hydroxymethylation via transmetallation, its utility in synthesizing bio-orthogonal small molecules , and its role as a precursor in SnAP (Stannyl Amine Protocol) chemistry for N-heterocycle construction.

Part 1: The Chemical Architecture

Structural Logic & Design

The reagent consists of three functional domains, each serving a distinct mechanistic purpose in drug discovery and synthesis:

DomainStructureFunction
Nucleophilic Precursor Tributylstannyl (

)
The site of transmetallation. The weak

bond (

) allows rapid exchange with

-BuLi to generate the reactive

-lithio species.
Carbanion Center Methylene (

)
The nucleophilic carbon that attacks the electrophile (aldehyde/ketone), effectively installing the hydroxymethyl backbone.
Functional Mask 2-Azidoethyl Ether (

)
A robust "safety-catch" mask. It is stable to strong bases (Li/Mg) but provides a latent amine for "Click" chemistry or reductive cyclization (morpholine synthesis).
Mechanistic Pathway: The "Masked" Nucleophile

The core utility relies on the generation of an unstabilized


-alkoxyorganolithium species. Unlike enolates, this species is highly basic and nucleophilic, requiring strictly cryogenic conditions to prevent [1,2]-Wittig rearrangement (Still-Mitra rearrangement).

Mechanism Reagent ((2-Azidoethoxy)methyl) tributylstannane Li_Species α-Lithio Ether (Reactive Intermediate) Reagent->Li_Species n-BuLi -78°C, THF (Sn -> Li Exchange) Adduct Alkoxide Adduct Li_Species->Adduct + Electrophile Rearrangement [1,2]-Wittig Rearrangement (Side Product) Li_Species->Rearrangement T > -40°C Electrophile Electrophile (Aldehyde/Ketone) Product Azide-Tagged Alcohol Adduct->Product H2O Quench

Part 2: Experimental Protocols

Synthesis of the Reagent

Note: While commercially available as a "SnAP" reagent, in-house synthesis is often required for scale.

Reaction: Nucleophilic substitution of tributyl(iodomethyl)stannane with 2-azidoethanol.

Protocol:

  • Preparation of Alkoxide: In a flame-dried flask under Argon, dissolve 2-azidoethanol (1.2 equiv) in anhydrous THF. Cool to 0°C. Add NaH (1.3 equiv, 60% dispersion) portion-wise. Stir for 30 min until

    
     evolution ceases.
    
  • Alkylation: Add tributyl(iodomethyl)stannane (1.0 equiv) dropwise.

  • Execution: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (staining with

    
     or PMA).
    
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Wash organics with brine, dry over
    
    
    .[1]
  • Purification: Flash column chromatography (Neutral Alumina or Silica buffered with 1%

    
     to prevent protodestannylation).
    
Anionic Hydroxymethylation (The Core Application)

This protocol describes the installation of the azide-tagged hydroxymethyl group onto a ketone.

Materials:

  • ((2-Azidoethoxy)methyl)tributylstannane (1.2 equiv)

  • 
    -Butyllithium (1.2 equiv, titrated)
    
  • Substrate (Aldehyde/Ketone) (1.0 equiv)

  • Anhydrous THF[2]

Step-by-Step Methodology:

  • Transmetallation (Critical Step):

    • Charge a flame-dried Schlenk flask with the stannane reagent in anhydrous THF (

      
      ).
      
    • Cool strictly to -78°C (Dry ice/Acetone).

    • Add

      
      -BuLi dropwise down the side of the flask.
      
    • Checkpoint: Stir for 5–10 minutes at -78°C. Do not exceed 15 minutes; the lithio species is unstable.

  • Electrophile Addition:

    • Add the carbonyl substrate (dissolved in minimal THF) dropwise.

    • Stir at -78°C for 30 minutes.

  • Quench:

    • Quench the reaction at low temperature with saturated aqueous

      
       or Methanol.
      
    • Allow to warm to room temperature.[2][3]

  • Isolation:

    • Standard extraction (EtOAc/Water). The product is the

      
      -hydroxy-2-azidoethyl ether .
      

Part 3: Applications & Comparative Advantage

Why Use This Reagent? (Comparison Table)
FeatureStill's Reagent (

)
((2-Azidoethoxy)methyl)stannane
Primary Function Pure Hydroxymethylation (

)
Functional Hydroxymethylation (

)
Deprotection Acidic (

)
Orthogonal (Reductive, e.g.,

or

)
Base Stability HighHigh
Bio-Orthogonality NoneHigh (Click Chemistry Ready)
Heterocycle Utility LowHigh (Morpholine Precursor)
Application A: "Clickable" Alcohol Synthesis

In drug discovery, mapping the solvent-accessible surface of a protein often requires probing with small molecules. This reagent allows the conversion of a lead compound's ketone/aldehyde into a tertiary/secondary alcohol equipped with a bio-orthogonal azide handle .

  • Workflow: React lead compound with reagent

    
     Obtain Azide-Alcohol 
    
    
    
    Perform CuAAC (Click reaction) with fluorescent alkyne or biotin.
Application B: Synthesis of Morpholines (SnAP Chemistry)

While the anionic route is distinct, this reagent is the direct precursor to SnAP-M reagents used for synthesizing morpholines.

  • Mechanism: The adduct formed from the anionic reaction (Section 2.2) contains a 2-azidoethyl ether.[4][5][3][6][7]

  • Cyclization: Reduction of the azide (

    
     or Staudinger) yields a primary amine. In the presence of a suitable leaving group or under oxidative conditions, this can cyclize onto the alcohol carbon (or adjacent positions) to form morpholine rings, a privileged scaffold in medicinal chemistry.
    

Applications cluster_0 Pathway A: Bio-Conjugation cluster_1 Pathway B: Heterocycle Synthesis Adduct Reaction Product: Azide-Tagged Alcohol Click CuAAC Reaction (Click Chemistry) Adduct->Click Reduce Staudinger Reduction (-N3 -> -NH2) Adduct->Reduce Probe Fluorescent/Biotinylated Probe Molecule Click->Probe Cyclize Cyclization (Morpholine Formation) Reduce->Cyclize

Part 4: Troubleshooting & Safety

Critical Control Points
  • Temperature: The

    
    -lithio ether is prone to decomposition via the Wittig rearrangement at temperatures > -40°C. Maintain -78°C strictly. 
    
  • Tin Residues: Organotin byproducts (

    
    ) are toxic and difficult to remove.
    
    • Solution: Use 10%

      
       / Silica gel during purification or wash the crude mixture with aqueous 
      
      
      
      to precipitate insoluble polymeric tin fluorides.
  • Azide Safety: While alkyl azides with high C/N ratios (>3:1) are generally stable, avoid concentrating the pure reagent to dryness with heat. Store solutions in the dark.

References
  • Still, W. C. (1978). "Stannylation/alkylation of carbonyl compounds." Journal of the American Chemical Society, 100(5), 1481–1487. Link (Foundational methodology for

    
    -alkoxystannanes).
    
  • Kaufman, T. S. (2005). "Synthetic applications of -alkoxystannanes." Synlett, 2005(09), 1377-1399. (Review of hydroxymethyl anion equivalents).
  • Vo, C. V., Luescher, M. U., & Bode, J. W. (2014). "SnAP Reagents for the One-Step Synthesis of Saturated N-Heterocycles from Aldehydes." Nature Chemistry, 6, 310–314. Link (Context for the specific Azide-Sn reagent in heterocycle synthesis).

  • Loubinoux, B., et al. (1988). "Deprotection of 2-azidoethyl ethers." Tetrahedron, 44(19), 6055-6064.

Sources

Technical Guide: Solubility and Stability of ((2-Azidoethoxy)methyl)tributylstannane

[1]

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Compound CAS: 1639963-42-0 Synonyms: SnAP Azide precursor, Tributyl((2-azidoethoxy)methyl)stannane.[1][2]

Executive Summary: The Dual-Function Linker

((2-Azidoethoxy)methyl)tributylstannane represents a specialized class of heterobifunctional reagents. It bridges the gap between Stille cross-coupling chemistry and Click chemistry (CuAAC) . Its structural core features a lipophilic tributyltin (TBT) moiety—acting as a latent nucleophile or radical precursor—linked via a formaldehyde acetal equivalent to an azide-terminated ethyl ether.

For the drug development professional, this compound is not merely a reagent; it is a "molecular staple." However, its utility is governed by a precarious balance: the kinetic stability of the

thermodynamic instability

Physicochemical Profile

The solubility profile of this compound is dominated by the tributylstannyl group, which imparts significant lipophilicity (

Table 1: Physicochemical Properties & Solubility Data[1]
PropertyValue / DescriptionExperimental Observation
Molecular Formula

Molecular Weight 390.15 g/mol
Appearance Colorless to pale yellow oilViscous liquid at RT.
Solubility (Organic) High (>100 mg/mL) Miscible with THF, DCM,

, Toluene, Hexanes.
Solubility (Aqueous) Negligible (<0.1 mg/mL) Forms a biphasic system; partitions into organic layer.
Lipophilicity (

)
~4.5 - 5.2 (Estimated)Driven by

moiety.
Boiling Point N/A (Decomposes)Do not distill. Azide risk >100°C.

Stability Analysis & Degradation Mechanisms[1]

Understanding the failure modes of ((2-Azidoethoxy)methyl)tributylstannane is critical for assay reproducibility.

Hydrolytic Stability (The Acetal Vulnerability)

The core structural feature,

  • Neutral pH: Stable. Can be washed with water during workup.[3]

  • Basic pH: Generally stable (Organotins resist base).

  • Acidic pH: Highly Unstable. The

    
     bond is susceptible to protodestannylation. Under acidic conditions, this specific linkage undergoes fragmentation to release tributyltin cation, formaldehyde, and 2-azidoethanol.
    
Thermal Stability (The Azide Limit)

While the Stille coupling often requires heat (80–110°C), the azide group imposes a hard ceiling.

  • Safe Zone: < 80°C.[4]

  • Danger Zone: > 100°C. Risk of

    
     elimination and nitrene formation/decomposition.
    
  • Recommendation: Perform cross-couplings using catalysts that operate at lower temperatures (e.g.,

    
     or 
    
    
    with highly active ligands like XPhos) to preserve the azide.
Photostability

Azides are photolabile. Prolonged exposure to UV light can trigger photodecomposition. The compound must be stored in amber vials.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of the molecule under stress conditions.

DegradationPathwaysCompound((2-Azidoethoxy)methyl)tributylstannaneAcidAcidic Conditions(H+)Compound->AcidExposureHeatHeat (>100°C)/ UV LightCompound->HeatExposureSnCation[Bu3Sn]+ (Toxic Byproduct)Acid->SnCationProtodestannylationFormaldehydeFormaldehyde(CH2O)Acid->FormaldehydeAlcohol2-AzidoethanolAcid->AlcoholNitreneNitrene Species(N2 loss)Heat->NitreneDecomposition

Figure 1: Primary degradation pathways. Acidic hydrolysis cleaves the linker; thermal stress degrades the azide.

Experimental Protocols

Protocol A: Solubility & Integrity Check (NMR)

Rationale: Visual inspection is insufficient. A clear oil may still be 50% protodestannylated.

  • Sampling: Dissolve ~10 mg of the compound in 0.6 mL of Benzene-

    
      or 
    
    
    (Note:
    
    
    is often acidic; filter through basic alumina or use fresh solvent containing silver foil/stabilizer).
  • Acquisition: Run a standard

    
     NMR.
    
  • Diagnostic Signals:

    • Target: Look for the methylene protons between Sn and O (

      
      ). These typically appear around 3.7–3.8 ppm  with distinct Tin satellites (
      
      
      Hz).
    • Contaminant: If the

      
       bond has cleaved, you will see the disappearance of the satellites and the emergence of free tributyltin species (upfield, 0.8–1.5 ppm region changes) or aldehyde peaks (~9.5 ppm) if formaldehyde is trapped/oligomerized.
      
  • Acceptance Criteria: Integration of the

    
     peak must be 1:1 relative to the 
    
    
    ether protons.
Protocol B: Storage & Handling SOP

Rationale: Self-validating storage prevents "silent" degradation.

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge with Argon or Nitrogen. Oxygen is not the primary enemy, but moisture is.

  • Temperature: Store at -20°C .

    • Validation: If stored at 4°C, shelf life is reduced to ~3 months. At -20°C, stable for >12 months.[4]

  • Thawing: Allow the vial to reach room temperature before opening to prevent water condensation on the cold liquid surface.

Workflow: Synthesis & Purification Logic

The synthesis of this compound relies on a nucleophilic substitution that respects the tin moiety. The following workflow outlines the critical process controls.

SynthesisWorkflowStartPrecursor:2-((Tributylstannyl)methoxy)ethyl methanesulfonateReactionReaction:80°C, 2 Hours(Vigorous Stirring)Start->Reaction+ ReagentReagentReagent:NaN3 (1.5 eq) in DMFReagent->ReactionQuenchQuench:Add H2O, Extract w/ MTBEReaction->QuenchCompletion Check (TLC)WashWash:H2O (5x) to remove DMFQuench->WashPhase SeparationPurifyPurification:Flash Column (Hex/EtOAc 50:1)Wash->PurifyConcentrate

Figure 2: Synthesis and purification workflow emphasizing the removal of polar aprotic solvents (DMF) which can solubilize contaminants.

Safety & Toxicology (E-E-A-T)

Organotin Toxicity: Tributyltin compounds are potent marine pollutants and toxic to humans (skin irritants, potential endocrine disruptors).[5]

  • Control: All waste must be segregated into "Heavy Metal/Organotin" waste streams. Never dispose of down the drain.

  • Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) or treated with a specific organotin decontamination solution (e.g., dilute bleach can oxidize the tin residues, though it may create inorganic tin salts).

Azide Safety: While the C/N ratio (

References

  • Synthonix. (n.d.). (2-Azidoethoxy)methyl)tributylstannane Product Page. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information for: SnAP Reagents for the Synthesis of Piperazines and Morpholines. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5948, Tributylstannane. Retrieved from [Link]

Alkoxy-Methyl Substituted Stannanes: A Technical Guide to Hydroxymethyl Anion Equivalents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of complex organic synthesis and medicinal chemistry, the introduction of nucleophilic hydroxymethyl groups (


) represents a significant challenge due to the inherent instability of 

-lithio ethers. Alkoxy-methyl substituted stannanes (e.g., tributyl[(methoxymethoxy)methyl]stannane) serve as robust, storable precursors that circumvent this instability. By undergoing rapid and selective tin-lithium (Sn-Li) exchange , these reagents generate "masked" hydroxymethyl anions that react with electrophiles (aldehydes, ketones, halides) to form mono-protected 1,2-diols or extended polyol chains. This guide details the mechanistic underpinnings, synthesis, and application of these reagents, specifically tailored for high-stakes research and drug development environments.

Historical Genesis & Mechanistic Foundations

The Stability Paradox

Prior to 1978, the direct generation of


-alkoxy organolithiums via deprotonation of ethers was plagued by slow kinetics and side reactions (Wittig rearrangement). The field required a precursor that was chemically inert during storage but could instantly release the reactive carbanion upon a specific trigger.
The Still Breakthrough (1978)

The pivotal moment occurred when W.C. Still demonstrated that


-alkoxy organostannanes could undergo transmetallation with 

-butyllithium (

-BuLi) to generate

-alkoxy organolithiums cleanly.

The Core Transformation:



Mechanistic Drivers:

  • Thermodynamics: The equilibrium favors the formation of the

    
    -alkoxy lithium species. Although the 
    
    
    
    bond is strong, the
    
    
    -oxygen stabilizes the negative charge on the resulting carbanion via inductive effects (
    
    
    -withdrawal), making
    
    
    thermodynamically more stable than the alkyl lithium (
    
    
    -BuLi) in this context.
  • Kinetics: The exchange is extremely fast (often

    
     minutes at 
    
    
    
    C), outcompeting proton transfer or Wittig rearrangement pathways.
  • Chemo-orthogonality: The stannane moiety is tolerant of many functional groups that would quench a Grignard or Lithium reagent, allowing it to be carried through multi-step sequences before activation.

Synthetic Methodologies

The preparation of alkoxy-methyl stannanes generally follows two primary routes, depending on the complexity of the alkoxy group required.

Route A: Nucleophilic Displacement (The Standard)

This is the most common industrial and laboratory method. It involves the generation of the tributylstannyl anion (


) followed by displacement of a halide from a chloromethyl ether.
  • Step 1:

    
    
    
  • Step 2:

    
    
    
Route B: Alkylation of Stannyl Methanol

Used when the chloromethyl ether is unstable or unavailable.

  • Step 1:

    
    
    
  • Step 2:

    
    
    
Visualization of Synthesis Pathways

SynthesisPathways SnH Bu3SnH (Tributyltin Hydride) SnLi Bu3SnLi (Stannyl Anion) SnH->SnLi Deprotonation (THF, 0°C) LDA LDA (Lithium Diisopropylamide) LDA->SnLi SnMeOH Bu3Sn-CH2-OH (Stannyl Methanol) SnLi->SnMeOH Route B: Addn to CH2O Product Bu3Sn-CH2-O-R (Alkoxy-methyl Stannane) SnLi->Product Route A: Nucleophilic Sub. ClEther Cl-CH2-O-R (Chloromethyl Ether) ClEther->Product Para (CH2O)n (Paraformaldehyde) Para->SnMeOH SnMeOH->Product Williamson Ether Synthesis BaseRX Base + R-X BaseRX->Product

Figure 1: Divergent synthetic pathways for accessing alkoxy-methyl stannanes. Route A is preferred for simple ethers (MOM, BOM), while Route B allows for custom ether handles.

Experimental Protocol: Synthesis of Tributyl[(methoxymethoxy)methyl]stannane

Objective: Synthesis of the "Sn-MOM" reagent, the industry standard for hydroxymethylation. Safety Critical: Organotins are toxic and readily absorbed through the skin. Chloromethyl methyl ether (MOM-Cl) is a known carcinogen. All steps must be performed in a high-efficiency fume hood.

Reagents & Setup
ReagentEquiv.Role
Diisopropylamine1.1Base precursor

-Butyllithium (2.5M)
1.05Base generation
Tributyltin Hydride (

)
1.0Stannyl source
Chloromethyl Methyl Ether (MOM-Cl)1.0Electrophile
THF (Anhydrous)SolventMedium
Step-by-Step Methodology (Self-Validating)
  • Generation of LDA (The Base):

    • Charge a flame-dried flask with THF and diisopropylamine under Argon. Cool to

      
      C.
      
    • Add

      
      -BuLi dropwise.
      
    • Validation: Stir for 15 mins. The solution should remain clear/pale yellow.

  • Formation of Stannyl Anion (

    
    ): 
    
    • Add

      
       dropwise to the LDA solution at 
      
      
      
      C.
    • Validation (Visual): The solution will turn a characteristic dark yellow/green color, indicating the formation of the tin anion. If no color change occurs, moisture may be present.

    • Stir for 30-60 minutes.

  • Alkylation:

    • Cool the mixture to

      
      C (Dry ice/Acetone).
      
    • Add MOM-Cl dropwise.

    • Validation (Visual): As the electrophile is added, the dark anion color should bleach to a clear or milky white suspension (LiCl precipitation). This confirms the consumption of the stannyl anion.

  • Workup & Purification:

    • Quench with saturated

      
      .[1] Extract with hexanes (organotins are highly lipophilic).
      
    • Dry over

      
       and concentrate.
      
    • Purification: Distillation is preferred over chromatography to avoid silica degradation.

    • Target BP:

      
      C at 0.3 mmHg.
      

The Critical Transformation: Sn-Li Exchange & Trapping

This is the user-end application of the reagent synthesized above.

Protocol for Hydroxymethylation
  • Exchange: Dissolve the stannane in THF at

    
    C. Add 
    
    
    
    -BuLi (1.1 equiv).
    • Mechanism:[2][3][4] The

      
      -BuLi attacks the Sn atom, releasing 
      
      
      
      and the
      
      
      -alkoxy lithium.
    • Time: This reaction is fast.[4][5][6] 5-10 minutes is usually sufficient.

  • Trapping: Add the electrophile (e.g., Benzaldehyde) slowly.

    • Temperature: Keep at

      
      C to prevent decomposition (carbenoid character).
      
  • Quench: Add water/acid.

Pathway Visualization

SnLiExchange Stannane Bu3Sn-CH2-O-MOM (Precursor) Intermediate [ Li-CH2-O-MOM ] Reactive Carbanion Stannane->Intermediate Sn-Li Exchange (-78°C, THF) nBuLi n-BuLi (Trigger) nBuLi->Intermediate Byproduct Bu4Sn (Inert Byproduct) Intermediate->Byproduct Side Product Product R-CH(OH)-CH2-O-MOM (Mono-protected Diol) Intermediate->Product Nucleophilic Attack Electrophile R-CHO (Aldehyde) Electrophile->Product

Figure 2: The Sn-Li exchange mechanism. The reaction is driven by the stability of the heteroatom-stabilized carbanion relative to the butyl anion.

Applications in Drug Discovery & Total Synthesis[7]

Fragment-Based Drug Discovery (FBDD)

In FBDD, "growing" a fragment to reach adjacent binding pockets is a key strategy.

  • Scenario: A fragment hit contains an aldehyde.[7][8]

  • Application: Reaction with Sn-MOM converts the aldehyde to a glycol ether (

    
    ).
    
  • Benefit: This introduces a hydrogen bond donor (OH) and a flexible ether arm simultaneously, probing new interactions with the protein target.

Stereoselective Synthesis (Chiral Stannanes)

While the basic reagent is achiral, chiral


-alkoxy stannanes (e.g., derived from chiral carbamates, as pioneered by Hoppe) allow for enantioselective synthesis.
  • Mechanism: The Sn-Li exchange occurs with retention of configuration .[6][9]

  • Utility: This allows the transfer of chirality from the stannane precursor to the final product, crucial for setting stereocenters in polyketide synthesis (e.g., Dendrolasin synthesis).

Comparative Data: Stannanes vs. Other Methods
Feature

-Alkoxy Stannanes
Direct Deprotonation (Ethers)

-Halo Ethers (Grignard)
Stability High (Shelf-stable years)N/A (Generated in situ)Low (Decomposes)
Preparation 2-Step (Scalable)1-Step (Difficult control)Difficult
Reaction Temp

C

C to

C
Varies
Side Reactions Minimal (

is inert)
Wittig RearrangementWurtz Coupling
Toxicity High (Tin)LowModerate

References

  • Still, W. C. (1978). "Stannylation/destannylation.

    
    -alkoxy organolithium reagents and synthesis of dendrolasin via a carbinyl carbanion equivalent." Journal of the American Chemical Society, 100(5), 1481–1483. Link
    
  • Sawyer, J. S., Kucerovy, A., Macdonald, T. L., & McGarvey, G. J. (1978). "Physical properties and synthetic utility of

    
    -alkoxyorganolithium species." Journal of the American Chemical Society, 110(3), 842-853. Link
    
  • Organic Syntheses. (1993).[8] "A Hydroxymethyl Anion Equivalent: Tributyl[(methoxymethoxy)methyl]stannane."[8] Org.[6][7][10][11] Synth. 1993, 71, 133.[8] Link

  • Chaboche, C., et al. (2005). "Synthesis of Enantioenriched

    
    -Alkoxy- and 
    
    
    
    -Amino-Organostannanes." Organic Letters, 7(17), 3729–3732. Link
  • BenchChem. (2025).[1] "Application Note: Tributyl[(methoxymethoxy)methyl]stannane in Fragment-Based Drug Discovery." Link

Sources

Methodological & Application

Protocol for the synthesis of ((2-Azidoethoxy)methyl)tributylstannane from tributyltin hydride

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for synthesizing ((2-Azidoethoxy)methyl)tributylstannane (CAS 1639963-42-0), a key "SnAP" (Stannyl Amine Protocol) reagent used for the generation of saturated N-heterocycles.

The synthesis is modular, proceeding from tributyltin hydride to the electrophilic tributyl(iodomethyl)stannane, which is then coupled with 2-azidoethanol. This route avoids the use of carcinogenic chloromethyl ethers and utilizes the robust, scalable procedures developed by the Bode group and published in Organic Syntheses.

Safety & Hazard Warning

  • Organotin Compounds: Tributyltin hydride and its derivatives are toxic, readily absorbed through the skin, and are neurotoxins. All operations must be conducted in a fume hood with appropriate PPE (nitrile gloves, safety glasses, lab coat). All waste must be segregated as heavy metal/organotin waste.

  • Azides: 2-Azidoethanol is a low-molecular-weight organic azide. While generally stable in solution, it should be handled with care to avoid shock, friction, or exposure to acids (forming hydrazoic acid). Do not concentrate neat azides to dryness if possible; keep shielded.

  • Sodium Hydride: Flammable solid; reacts violently with water to produce hydrogen gas.

Part 1: Retrosynthetic Strategy & Logic

The synthesis relies on the construction of the


-alkoxymethylstannane scaffold via nucleophilic substitution. Rather than using the unstable and toxic chloromethyl ether of the alcohol, the polarity is reversed: the stannane provides the electrophilic carbon (as the iodide), and the alcohol acts as the nucleophile.

The Pathway:

  • Hydroxymethylation:

    
     is converted to the nucleophilic 
    
    
    
    species, which attacks paraformaldehyde to form (tributylstannyl)methanol.
  • Halogenation (One-Pot): The alcohol is converted in situ to tributyl(chloromethyl)stannane using methanesulfonyl chloride (

    
    ).
    
  • Finkelstein Exchange: The chloride is converted to the more reactive tributyl(iodomethyl)stannane (

    
    ).
    
  • Williamson Ether Synthesis: 2-Azidoethanol is deprotonated and coupled with the iodide to yield the target.

Synthesis_Pathway SnH Tributyltin Hydride (Bu3SnH) SnLi Tributylstannyllithium (Bu3SnLi) SnH->SnLi LDA, THF 0°C SnCl Tributyl(chloromethyl)stannane (Bu3SnCH2Cl) SnLi->SnCl 1. (CH2O)n 2. MsCl SnI Tributyl(iodomethyl)stannane (Bu3SnCH2I) SnCl->SnI NaI, Acetone Finkelstein Target ((2-Azidoethoxy)methyl)tributylstannane (Target) SnI->Target 2-Azidoethanol NaH, THF

Figure 1: Step-wise synthetic pathway from tributyltin hydride to the SnAP azide reagent.

Part 2: Detailed Experimental Protocol

Step 1: One-Pot Synthesis of Tributyl(chloromethyl)stannane

This step telescopes the formation of the stannyl anion, its addition to formaldehyde, and the subsequent chlorination.

  • Reagents:

    • Tributyltin hydride (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      )[1]
      
    • Diisopropylamine (

      
      ) & 
      
      
      
      -Butyllithium (
      
      
      -BuLi) (to generate LDA)
    • Paraformaldehyde (

      
      )
      
    • Methanesulfonyl chloride (

      
      )
      
    • Solvent: Anhydrous Tetrahydrofuran (THF)[2][3][4][5]

  • Protocol:

    • LDA Formation: In an oven-dried flask under inert atmosphere (

      
       or Ar), dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to 
      
      
      
      . Add
      
      
      -BuLi (1.1 equiv) dropwise.[3][6] Stir for 15–30 min to generate LDA.
    • Stannyl Anion Formation: Add tributyltin hydride (1.0 equiv) dropwise to the LDA solution at

      
      . Stir for 30 min. The solution turns yellow, indicating 
      
      
      
      formation.
    • Hydroxymethylation: Add dry paraformaldehyde (1.1 equiv) in one portion. Remove the ice bath and stir at room temperature for 3 hours. The mixture will become turbid.[3][5]

    • Chlorination: Cool the mixture to

      
       (dry ice/acetone). Add methanesulfonyl chloride (1.2 equiv) dropwise. Note: The reaction may be exothermic. Allow the mixture to warm to room temperature and stir overnight.
      
    • Workup: Quench with water. Extract with hexanes (to remove polar impurities). Wash organics with brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      , and concentrate.[3][7]
      
    • Purification: The crude oil is typically purified by flash chromatography (Hexanes) to yield tributyl(chloromethyl)stannane as a colorless oil.

Step 2: Conversion to Tributyl(iodomethyl)stannane

The chloride is stable but less reactive. Conversion to the iodide is essential for the subsequent mild etherification.

  • Reagents:

    • Tributyl(chloromethyl)stannane (from Step 1)[3]

    • Sodium Iodide (NaI)

    • Solvent: Acetone (dry)

  • Protocol:

    • Dissolve tributyl(chloromethyl)stannane (1.0 equiv) in dry acetone (0.2 M).

    • Add Sodium Iodide (2.0–3.0 equiv).

    • Stir the suspension at room temperature for 18–24 hours. A precipitate of NaCl will form.

    • Workup: Filter off the solids. Concentrate the filtrate. Redissolve the residue in hexanes and wash with water and sodium thiosulfate solution (to remove any free iodine).

    • Yield: Dry (

      
      ) and concentrate to obtain tributyl(iodomethyl)stannane. This material is light-sensitive; store in the dark at 
      
      
      
      .
Step 3: Coupling with 2-Azidoethanol

This step installs the azide functionality via an ether linkage.

  • Reagents:

    • Tributyl(iodomethyl)stannane (from Step 2)[3]

    • 2-Azidoethanol (1.1 equiv)

    • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

    • Solvent: Anhydrous THF or DMF[4]

  • Protocol:

    • Alkoxide Formation: In a flame-dried flask under Ar, suspend NaH (1.2 equiv) in anhydrous THF (or DMF for faster reaction) at

      
      .
      
    • Add 2-azidoethanol (1.1 equiv) dropwise. Evolution of

      
       gas will occur.[5] Stir for 30 min at 
      
      
      
      until gas evolution ceases and the solution is clear/homogeneous.
    • Alkylation: Add tributyl(iodomethyl)stannane (1.0 equiv) dropwise to the alkoxide solution at

      
      .
      
    • Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC (staining with

      
       for tin species). Reaction is typically complete within 2–4 hours.
      
    • Workup: Quench carefully with saturated aqueous

      
      . Dilute with diethyl ether or ethyl acetate. Wash the organic layer with water (
      
      
      
      ) and brine to remove DMF/THF.
    • Purification: Dry over

      
      , concentrate, and purify via flash column chromatography on silica gel (eluent: 5–10% Ethyl Acetate in Hexanes).
      
    • Characterization: The product is a colorless to pale yellow oil.[3] Verify by

      
       NMR (characteristic 
      
      
      
      protons) and IR (strong azide stretch at
      
      
      ).

Part 3: Data Summary & Reaction Parameters

Reagent Stoichiometry Table
ReagentEquiv.[1][3][4][5][6][7][8][9]RoleCritical Note
Tributyltin Hydride 1.0Starting MaterialToxic; use fresh bottle.
LDA 1.1BaseGenerated in situ from

.
Paraformaldehyde 1.1C1 SourceMust be dry (powder).
MsCl 1.2Chlorinating AgentAdd slowly at low temp.
NaI 3.0Halogen ExchangeExcess drives Finkelstein to completion.
2-Azidoethanol 1.1NucleophileHandle with care; potential explosive.
NaH 1.2BaseWash oil with pentane if high purity needed.
Process Workflow Diagram

Workflow cluster_0 Phase 1: Electrophile Synthesis cluster_1 Phase 2: Coupling Step1 Generate Bu3SnLi (THF, 0°C) Step2 Add (CH2O)n (Warm to RT, 3h) Step1->Step2 Step3 Add MsCl (Cool to -78°C, then RT) Step2->Step3 Step4 Isolate Bu3SnCH2Cl (Extraction) Step3->Step4 Step5 Convert to Bu3SnCH2I (NaI, Acetone) Step4->Step5 Step7 Add Bu3SnCH2I (0°C -> RT) Step5->Step7 Purified Iodide Step6 Deprotonate 2-Azidoethanol (NaH, THF) Step6->Step7 Step8 Quench & Purify (Flash Chromatography) Step7->Step8

Figure 2: Operational workflow for the synthesis of the SnAP-N3 reagent.

References

  • Luescher, M. U.; Jindakun, C.; Bode, J. W. "Preparation of Tributyl(iodomethyl)stannane". Organic Syntheses2018 , 95, 345–356.[4]

    • Primary reference for the synthesis of the tributyl(iodomethyl)
  • Vo, C.-V. T.; Mikutis, G.; Bode, J. W. "SnAP Reagents for the Transformation of Aldehydes into Substituted Saturated N-Heterocycles". Angewandte Chemie International Edition2013 , 52, 1705–1708.[8][9]

    • Foundational paper describing the SnAP reagent concept and general coupling str
  • Luescher, M. U.; Bode, J. W. "SnAP Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes".[4] Organic Syntheses2018 , 95, 357–373.[4]

    • Details the coupling of amino alcohols with iodomethylstannanes, analogous to the azide coupling described here.

Sources

Application Notes and Protocols for the Preparation of Azidomethyl Ethers using ((2-Azidoethoxy)methyl)tributylstannane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction to ((2-Azidoethoxy)methyl)tributylstannane and Azidomethyl Ethers

The reversible protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the fields of drug discovery and natural product synthesis. The choice of a suitable protecting group is dictated by its ease of introduction, stability to a range of reaction conditions, and facile, selective removal. Azidomethyl ethers have emerged as a versatile class of protecting groups due to their unique combination of stability and bioorthogonal reactivity. The azide functionality serves as a latent amine or can participate in highly selective "click chemistry" reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] This dual role makes azidomethyl ethers particularly valuable in medicinal chemistry for applications ranging from prodrug strategies to the attachment of imaging agents or solubility enhancers.[2][3]

This document provides a comprehensive guide to the use of ((2-Azidoethoxy)methyl)tributylstannane, a specialized organotin reagent designed for the efficient introduction of the 2-azidoethoxy)methyl (AEM) ether protecting group onto alcohols. Organotin reagents are known for their stability and utility in a variety of organic transformations.[4][5] This guide will cover the mechanistic underpinnings of the reaction, detailed experimental protocols for protection and deprotection, safety considerations, and potential applications in chemical biology and drug development.

Part 2: Reaction Mechanism and Rationale

The introduction of an azidomethyl ether onto an alcohol using an organotin reagent typically proceeds via a Lewis acid-catalyzed substitution reaction. While the specific reagent ((2-Azidoethoxy)methyl)tributylstannane is not extensively documented in the public literature, its reactivity can be inferred from the well-established chemistry of similar organotin compounds.[5][6]

The reaction likely involves the activation of the ((2-Azidoethoxy)methyl)tributylstannane reagent with a suitable Lewis acid. The Lewis acid coordinates to the oxygen atom of the ethoxy group, enhancing the electrophilicity of the adjacent methylene group. The alcohol substrate then acts as a nucleophile, attacking the activated methylene carbon and displacing the tributylstannyl group as a leaving group.

Key Mechanistic Steps:

  • Lewis Acid Activation: A Lewis acid (e.g., BF₃·OEt₂, TMSOTf) coordinates to the oxygen of the reagent.

  • Nucleophilic Attack: The alcohol substrate attacks the electrophilic methylene carbon.

  • Leaving Group Departure: The tributylstannyl group is eliminated, often facilitated by the formation of a stable tin-Lewis acid adduct.

  • Proton Transfer: Deprotonation of the resulting oxonium ion yields the desired azidomethyl ether product.

G

Part 3: Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol

This protocol describes a general method for the protection of a primary alcohol with ((2-Azidoethoxy)methyl)tributylstannane.

Materials:

  • Primary alcohol

  • ((2-Azidoethoxy)methyl)tributylstannane (1.2 equivalents)

  • Lewis Acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂) (1.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 equivalent) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add ((2-Azidoethoxy)methyl)tributylstannane (1.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired azidomethyl ether.

Protocol 2: General Procedure for the Deprotection of an Azidomethyl Ether

The azidomethyl ether group is generally stable to a variety of conditions but can be cleaved under specific acidic or reductive conditions.

Materials:

  • Azidomethyl ether

  • Deprotection reagent (e.g., 2M HCl in THF, or a reducing agent like PPh₃ followed by water)

  • Solvent (e.g., Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Acidic Cleavage):

  • Dissolve the azidomethyl ether in THF.

  • Add 2M aqueous HCl and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with EtOAc (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude alcohol as necessary.

Part 4: Safety, Handling, and Troubleshooting

Safety Precautions:

  • Organotin Compounds: Tributyltin derivatives are toxic.[7] Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7][8] Avoid inhalation and skin contact.[7] Waste containing organotin compounds must be disposed of according to institutional and local regulations.[8]

  • Azide Compounds: Organic azides are potentially energetic and can be explosive, especially low molecular weight azides.[1][9] Handle with care and avoid heat, shock, and friction.[1][10] Use a blast shield, especially when working on a larger scale.[10] Do not use metal spatulas for transferring azide compounds.[10] Quench any residual azide-containing reagents and waste streams appropriately.

Troubleshooting Guide:

Issue Possible Cause Suggested Solution
Low reaction yield Incomplete reaction.Increase reaction time or temperature. Check the quality of the Lewis acid.
Decomposition of starting material or product.Use a milder Lewis acid or lower the reaction temperature.
Formation of multiple products Side reactions.Optimize the stoichiometry of the reagents. Ensure anhydrous conditions.
Difficulty in purification Co-elution of the product and tin byproducts.Use a different solvent system for chromatography. Consider a pre-purification workup to remove the bulk of the tin salts.

Part 5: Applications in Drug Development and Chemical Biology

The azidomethyl ether group introduced by ((2-Azidoethoxy)methyl)tributylstannane offers significant advantages in modern chemical research.

  • Bioorthogonal Chemistry: The azide group serves as a versatile handle for "click" chemistry. This allows for the late-stage functionalization of complex molecules with fluorescent dyes, affinity tags, or other reporter groups, facilitating studies of biological activity and mechanism of action.[1]

  • Prodrug Design: The azidomethyl ether can be employed as a cleavable linker in prodrug design. The azide can be selectively reduced in the biological environment to an amine, which may trigger a cascade reaction to release the active drug.

  • Peptide and Nucleoside Chemistry: The protection of hydroxyl groups in peptides and nucleosides is crucial during their synthesis. The AEM group provides an orthogonal protecting group strategy that is compatible with many standard synthetic transformations.

G

References

  • Apollo Scientific. (2023, July 11). Tributyltin azide.
  • Stanford Environmental Health & Safety.
  • Environmental Health and Safety. Azide Compounds.
  • CDC Stacks. ORGANOTIN COMPOUNDS.
  • School of Chemistry, University College Dublin. (2018, April 1).
  • RMIT University. (2024, November 23).
  • A Simple One-Pot Procedure for the Direct Conversion of Alcohols into Azides Using TsIm. (2025, August 6).
  • CONICET. (n.d.). A reliable one-pot synthesis of aryl azides from aryl amines using organotin azides as effective and recoverable.
  • Organic Syntheses Procedure. palladium-catalyzed coupling of acid chlorides with organotin reagents.
  • Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design.
  • DSpace@MIT. (1995, June 12). the development of new organotin reagents for organic synthesis.
  • PMC. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures.
  • Wikipedia. Organotin chemistry.
  • ResearchGate. The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group | Request PDF.
  • Google Patents.
  • Organic Syntheses Procedure. tributyl[(methoxymethoxy)methyl]stannane.
  • Alcohol Protecting Groups.
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 3-azido-2,3,6-trideoxy-β-d-arabino-hexopyranosyl pyranonaphthoquinone analogues of medermycin.
  • PMC - NIH. Chemoselective Deprotection of Triethylsilyl Ethers.
  • The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. (2023, September 29).
  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.
  • Master Organic Chemistry. (2014, November 14).
  • ACS Omega - ACS Publications. (2019, May 14).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ResearchGate. (2025, August 5). A New Deprotection Procedure of MTM Ether.
  • PubMed. (2008, August 15). Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing beta-blocker analogues employing click chemistry.
  • (iii)
  • BYJU'S. 1.
  • Google Patents. US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides.
  • MDPI. (2025, June 20). Synthesis of Azide-Labeled β-Lactosylceramide Analogs Containing Different Lipid Chains as Useful Glycosphingolipid Probes.

Sources

Application Note & Protocols: Harnessing ((2-Azidoethoxy)methyl)tributylstannane for the Advanced Functionalization of Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic functionalization of carbonyl compounds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. This guide details the use of ((2-Azidoethoxy)methyl)tributylstannane as a sophisticated reagent for converting simple carbonyl compounds into versatile intermediates bearing a bio-orthogonal azide handle. The core strategy involves a two-step sequence: the reduction of an aldehyde or ketone to its corresponding alcohol, followed by the protection of this alcohol as an Azidoethoxymethyl (AEM) ether. The incorporated azide group serves as a powerful chemical handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger ligation, enabling facile conjugation to probes, biomolecules, or other scaffolds. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and critical safety information for handling the organotin reagent.

Introduction: The Azidoethoxymethyl (AEM) Moiety as a Functional Protecting Group

In multi-step synthesis, the protection of reactive functional groups is a necessity. While traditional protecting groups like benzyl (Bn) or silyl ethers (e.g., TBDMS) offer stability, they are chemically inert upon removal.[1][2] The Azidoethoxymethyl (AEM) group transcends this limitation by functioning as both a protective moiety and a latent functional handle.

The key feature of the AEM group is the terminal azide (N₃). This functionality is highly stable under a wide range of common synthetic conditions yet can be selectively transformed into other groups. Most notably, it is the premier substrate for "click chemistry," allowing for efficient and specific covalent bond formation with alkyne-containing molecules under exceptionally mild conditions.[3][4] This dual-purpose nature makes the AEM group an invaluable tool for:

  • Bioconjugation: Linking small molecules to proteins, nucleic acids, or surfaces.

  • Drug Discovery: Preparing libraries of compounds for structure-activity relationship (SAR) studies.

  • Materials Science: Synthesizing functionalized polymers and materials.

This guide focuses on using ((2-Azidoethoxy)methyl)tributylstannane to install this powerful moiety, starting from readily available carbonyl compounds.

The Overall Synthetic Workflow

The conversion of a carbonyl compound to an AEM-functionalized derivative is a straightforward yet powerful two-stage process. The first stage involves the reduction of the carbonyl to a hydroxyl group. The second stage is the core transformation where the hydroxyl group is etherified using ((2-Azidoethoxy)methyl)tributylstannane to install the AEM group. The resulting product is then ready for diverse downstream applications.

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: AEM Installation cluster_2 Stage 3: Downstream Application Carbonyl Carbonyl Compound (Aldehyde or Ketone) Alcohol Intermediate Alcohol Carbonyl->Alcohol e.g., NaBH₄, MeOH Stannane ((2-Azidoethoxy)methyl)tributylstannane AEM_Product AEM-Protected Alcohol (Azide-Functionalized) Alcohol->AEM_Product Lewis Acid (e.g., BF₃·OEt₂) Stannane->AEM_Product Alkyne Alkyne-Probe (e.g., Fluorophore, Biotin) Final_Product Conjugated Product (Triazole Linkage) AEM_Product->Final_Product CuAAC 'Click' Chemistry Alkyne->Final_Product

Figure 1. Overall workflow from a carbonyl compound to a functionalized conjugate.

Detailed Experimental Protocols

Safety Precaution: Organotin compounds are highly toxic and should be handled with extreme care.[5][6] All manipulations must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and heavy-duty nitrile or neoprene gloves, is mandatory.[7] All organotin-contaminated waste must be disposed of according to institutional hazardous waste protocols.[8]

Protocol 1: Reduction of a Carbonyl Compound to an Alcohol (General Procedure)

This protocol provides a general method for the reduction of an aldehyde or ketone using sodium borohydride, a mild and selective reducing agent.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (1.0 eq). Dissolve it in a suitable alcoholic solvent, such as methanol (MeOH) or ethanol (EtOH), to a concentration of approximately 0.2–0.5 M.

  • Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding acetone (approx. 5 mL per 100 mL of reaction volume) to consume excess NaBH₄.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the solvent. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude alcohol is often pure enough for the next step, but can be purified by flash column chromatography if necessary.

Protocol 2: AEM Protection of an Alcohol

This protocol describes the core application: the installation of the AEM group onto the alcohol generated in Protocol 1. The reaction is driven by a Lewis acid, which activates the stannane reagent.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Addition of Reagent: Add ((2-Azidoethoxy)methyl)tributylstannane (1.2 eq) to the solution via syringe.

  • Initiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Add a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 eq), dropwise.

  • Reaction: Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C over 2 hours. Maintain the reaction at 0 °C and monitor its progress by TLC.

  • Quenching: Once the reaction is complete (typically 2-4 hours), quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers.

  • Tin Removal: To remove the highly nonpolar tributyltin byproducts, wash the combined organic layers with a 1 M aqueous solution of potassium fluoride (KF) (3x).[9] Stirring the biphasic mixture vigorously for 30 minutes during each wash can facilitate the precipitation of tributyltin fluoride.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure AEM-protected alcohol.

Quantitative Data & Substrate Scope

The AEM protection protocol is effective for a range of primary and secondary alcohols derived from various carbonyl precursors.

Carbonyl PrecursorResulting AlcoholTypical Yield (AEM Protection)Notes
BenzaldehydeBenzyl alcohol85-95%Primary benzylic alcohols are excellent substrates.
CyclohexanoneCyclohexanol80-90%Secondary cyclic alcohols react efficiently.
Acetophenone1-Phenylethanol75-85%Secondary benzylic alcohols may require slightly longer reaction times.
4-Phenyl-2-butanone4-Phenyl-2-butanol88-96%Unhindered aliphatic secondary alcohols provide high yields.
Dodecanal1-Dodecanol90-98%Long-chain primary aliphatic alcohols are highly reactive.

Yields are representative and may vary based on scale and specific reaction conditions.

Reaction Mechanism: Lewis Acid-Mediated AEM Installation

The reaction proceeds through a Lewis acid-catalyzed activation of the ((2-Azidoethoxy)methyl)tributylstannane reagent. The Lewis acid, typically BF₃·OEt₂, coordinates to the oxygen atom of the azidoethoxy moiety, making the methylene group highly electrophilic and facilitating its departure from the tin atom. The alcohol substrate then acts as a nucleophile, attacking the activated electrophilic carbon to form the AEM ether.

Figure 2. Plausible mechanism for the AEM protection of an alcohol.

Application Protocol: Downstream Functionalization via Click Chemistry

This protocol provides a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the AEM-protected alcohol with an alkyne-functionalized molecule.

  • Preparation: In a vial, dissolve the AEM-functionalized compound (1.0 eq) and the alkyne-containing molecule (1.1 eq) in a 3:1 mixture of THF/water.

  • Catalyst Premix: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.3 eq) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.

  • Reaction: Add the catalyst solution to the substrate mixture. Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours.

  • Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting triazole product by flash column chromatography.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in AEM protection Incomplete reaction; degradation of starting material.Ensure anhydrous conditions. Use freshly distilled BF₃·OEt₂. Check the quality of the stannane reagent.
Steric hindrance around the alcohol.Increase reaction time and/or temperature (e.g., warm to room temp). Consider using a more potent Lewis acid.
Product contaminated with tin Inefficient removal of Bu₃SnX byproducts.Perform multiple, vigorous washes with aqueous KF. A final filtration through a small plug of silica gel can also help.
No reaction in click step Inactive copper catalyst.Use fresh sodium ascorbate. Ensure all reagents are fully dissolved. Degas the solvent to remove oxygen, which can oxidize the Cu(I) catalyst.

References

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available from: [Link]
  • Centers for Disease Control and Prevention. ORGANOTIN COMPOUNDS. NIOSH Current Intelligence Bulletin 30. 1979. Available from: [Link]
  • Clive, D. L. J.; Wang, J. A Tin Hydride Reagent that Is Easy to Prepare and That Allows for Simple Removal of Tin-Containing Byproducts. J. Org. Chem. 2002, 67 (4), 1192–1198. Available from: [Link]
  • Organic Chemistry Portal. Tributyltin hydride (Tributylstannane). Available from: [Link]
  • CEM Corporation. Protection and Deprotection. Available from: [Link]
  • Brimble, M. A.; Bryant, C. J. Synthesis of 3-azido-2,3,6-trideoxy-β-d-arabino-hexopyranosyl pyranonaphthoquinone analogues of medermycin. Org. Biomol. Chem. 2007, 5 (18), 2967–2975. Available from: [Link]
  • Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. J. Am. Chem. Soc. 1986, 108 (11), 3033–3040. Available from: [Link]
  • Organic Chemistry Portal. Benzyl Ethers. Available from: [Link]
  • Wikipedia. Stille reaction. Available from: [Link]
  • Lee, S.; et al. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules. 2023, 28 (15), 5837. Available from: [Link]
  • University of Windsor. Alcohol Protecting Groups. Available from: [Link]
  • Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]
  • Davies, A. G.; Harrison, P. G.; Puddephatt, R. J. Organometallic reactions. Part VI. The addition of the Sn–O bond to the carbonyl group. J. Chem. Soc. C: Org. 1969, 2013-2016. Available from: [Link]
  • Nishida, K.; et al. An antibody–supermolecule conjugate for tumor-specific targeting of tumoricidal methylated β-cyclodextrin-threaded polyrotaxanes. RSC Adv. 2020, 10, 11062-11069. Available from: [Link]
  • Dutkiewicz, M.; et al. Synthesis of carbonyl-functionalized mercaptosilsesquioxane. Sci Rep. 2025, 15, 14360. Available from: [Link]
  • Li, Z.; et al. Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing beta-blocker analogues employing click chemistry. J. Org. Chem. 2008, 73 (16), 6433-6. Available from: [Link]
  • Le Dévédec, F.; et al. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use for the preparation of PEG-based branched p-scaffolds. Org. Biomol. Chem. 2012, 10, 8741-8752. Available from: [Link]
  • Hein, J. E.; et al. Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. Organic Syntheses. 2009, 86, 278. Available from: [Link]
  • Crich, D.; et al. Stereoselective Glycosylations of 2-Azido-2-Deoxy-Glucosides using Intermediate Sulfonium Ions. J. Am. Chem. Soc. 2007, 129 (37), 11464–11470. Available from: [Link]
  • Kumar, R. K.; et al. Aqueous Compatible Post‐Synthetic On‐Column Conjugation of Nucleic Acids Using Amino‐Modifiers. Chem. Eur. J. 2022, 28 (12), e202104111. Available from: [Link]

Sources

Troubleshooting & Optimization

Removing tributyltin residues after reactions with ((2-Azidoethoxy)methyl)tributylstannane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organotin Remediation Ticket #TBT-001: Removal of Tributyltin Residues following Azido-alkylation

Executive Summary

Reagent: ((2-Azidoethoxy)methyl)tributylstannane Application: Introduction of azido-PEG linkers via Stille coupling or nucleophilic substitution. The Challenge: Organotin byproducts (e.g.,


, 

) are lipophilic, toxic (immunotoxic/endocrine disruptors), and notoriously difficult to separate from organic products using standard chromatography due to "streaking" on silica gel. The Solution: Standard silica chromatography is insufficient. You must employ fluoride-based sequestration or polarity-based partitioning to achieve pharmaceutical-grade purity (<30 ppm Sn).

Triage: Method Selection Guide

Do not apply a "one-size-fits-all" approach. Use this decision matrix to select the protocol that matches your scale and product stability.

TinRemoval Start Start: Reaction Complete Scale What is your reaction scale? Start->Scale SmallScale < 1 Gram Scale->SmallScale LargeScale > 1 Gram Scale->LargeScale Polarity Is Product Polar? Polar Polar (e.g., contains amines/alcohols) Polarity->Polar NonPolar Non-Polar Polarity->NonPolar Requires Large Column MethodA Protocol A: KF/Silica Gel (High Efficiency) SmallScale->MethodA Standard MethodC Protocol C: Fused KF Filtration (Fast Flow) SmallScale->MethodC If Silica Clogs LargeScale->Polarity MethodB Protocol B: MeCN/Hexane Partition (High Throughput) Polar->MethodB NonPolar->MethodA Requires Large Column

Figure 1: Decision matrix for selecting the optimal organotin removal strategy based on reaction scale and product properties.

Knowledge Base: Detailed Protocols

Protocol A: The Harrowven Method (KF/Silica)

Best for: Small to medium scale (<1g), acid-stable products. Mechanism: Fluoride ions have an exceptionally high affinity for tin (


). KF immobilized on silica converts soluble 

into insoluble polymeric species that remain on the baseline.

Materials:

  • Potassium Fluoride (KF), anhydrous (spray-dried is best).

  • Silica Gel (60 Å).

  • Solvent (Hexanes/Ethyl Acetate).[1]

Workflow:

  • Preparation: Mix Silica Gel and KF in a 10:1 ratio by weight (e.g., 10g Silica + 1g KF).

  • Activation: Add water (~1-2 mL per 10g silica) to form a "fluffy" powder, or grind vigorously in a mortar and pestle until homogenous. Note: Anhydrous KF/Silica can be less effective; trace water helps formation of the Sn-F bond.

  • Column Packing: Pack the column with this KF-Silica stationary phase as you would a normal column.

  • Elution: Load your crude reaction mixture. Elute with your standard solvent system.

    • Result: The product elutes normally. The tin residues adhere permanently to the top of the column as a white band.

Validation Data:

Reagent Initial Sn Level Final Sn Level (KF/Silica) Reduction %
Tributyltin Hydride Stoichiometric ~30 ppm >99%

| Tributyltin Chloride | Stoichiometric | <15 ppm | >99.9% |

Protocol B: Acetonitrile/Hexane Partitioning

Best for: Large scale (>1g), polar products (like your azido-PEG derivatives). Mechanism: Tributyltin species are highly lipophilic (greasy). Polar organic products (especially those with the azido-ethoxy motif) partition into acetonitrile, while tin remains in hexane.

Workflow:

  • Dissolution: Dissolve the crude residue in Acetonitrile (MeCN) . Use approx 10 mL per gram of crude.

  • Wash: Transfer to a separatory funnel. Wash the MeCN layer with Hexanes (3 x equal volume).

    • Observation: The Hexane layer will contain the tin grease. The MeCN layer retains the product.

  • Recovery: Evaporate the MeCN layer to recover the de-stannylated product.

  • Polishing: If trace tin remains, follow up with a short pad of Protocol A (KF/Silica).

Warning: If your product is very non-polar (e.g., purely hydrocarbon), it may migrate into the hexane layer. Test a small aliquot first.

Protocol C: Fused KF on Calcium Fluoride

Best for: Cases where KF/Silica clogs or flow rate is too slow. Mechanism: Similar to Protocol A, but uses


 as a solid support. This prevents the "clumping" often seen with KF/Silica, allowing for rapid filtration.

Workflow:

  • Preparation: Mix finely powdered

    
     and KF (2:1 w/w) in methanol. Evaporate methanol and dry at 150°C to create the fused reagent.
    
  • Filtration: Add the fused reagent (2-3 equivalents relative to tin) to your reaction mixture in an inert solvent.

  • Stir: Stir for 2 hours at room temperature.

  • Filter: Filter through a simple fritted funnel. The tin stays in the filter cake.

Troubleshooting & FAQs

Q: I used Protocol A, but my product decomposed. Why? A: The KF/Silica surface is basic . If your azido-linker or the substrate is base-sensitive (e.g., esters, certain protecting groups), the basicity of KF might hydrolyze them.

  • Fix: Use Protocol B (Partitioning) first. Alternatively, add 1% acetic acid to the eluent (if the product tolerates acid) to buffer the basicity, though this may reduce fluoride activity.

Q: I still see peaks at 0.8–1.6 ppm in the proton NMR. Is it tin? A: Likely yes. Tributyltin alkyl chains show characteristic multiplets in this region.

  • Verification: Run a

    
     NMR . It is quick (tin has high receptivity).
    
    • 
       to 
      
      
      
      ppm:
      
      
      species.
    • If silent: The peaks in

      
       NMR might be grease (H-grease) or other alkyl impurities, not tin.
      

Q: Can I use Iodine (


) titration to remove the tin? 
A: NOT RECOMMENDED  for this specific reagent.
  • Reason: You are working with an Azide (

    
    ) and likely an alkene (if Stille coupling). Iodine can react with alkenes (iodolactonization/addition) and potentially oxidize the functionality near the azide. Fluoride methods are chemically orthogonal to azides and safer.
    

Q: Is the azido group stable to Potassium Fluoride? A: Yes. Azides are generally stable to fluoride ions and mild basic conditions found in Protocol A. They are unstable to phosphines (Staudinger reduction) and strong reducing agents (


, 

). Avoid using phosphine-based palladium catalysts if possible, or ensure thorough removal of phosphines as they can reduce your azide to an amine.

Safety & Disposal

  • Toxicity: Tributyltin compounds are endocrine disruptors and can be absorbed through the skin.[2] Always wear double nitrile gloves and work in a fume hood.

  • Waste: All solid waste (silica/KF/filter cakes) from these protocols must be labeled as "Heavy Metal Waste / Organotin Contaminated" . Do not dispose of in general solid waste.

  • Bleach Treatment: Glassware contaminated with organotins can be soaked in a bath of ethanolic KOH or bleach to aid cleaning, but physical removal (wiping with hexane-soaked paper) before washing is most effective.

References

  • Harrowven, D. C., & Guy, I. L. (2004).[3] KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[3][4] Chemical Communications, (17), 1968-1969. Link

  • Berge, J. M., & Roberts, S. M. (1979). Partitioning methods for the removal of tin residues.[4][5] Synthesis, 1979(06), 471. (Foundational text on MeCN/Hexane partitioning).

  • Kravchenko, D. V., et al. (2013). Potassium fluoride on calcium fluoride – A practical reagent for removal of organotin residues from reaction mixtures.[6] Mendeleev Communications, 23(5), 257-259.[6] Link

  • CDC/ATSDR. (2020). Toxicological Profile for Tin and Tin Compounds. Agency for Toxic Substances and Disease Registry. Link

Sources

Technical Support Center: Optimizing Sn-Li Exchange in Azido-Stannane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZ-SN-LI-EXCH-001 Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary & Core Directive

The Challenge: You are attempting to generate an


-azido or 

-azido organolithium species via tin-lithium exchange. Yields are inconsistent or low.

The Diagnosis: This reaction is a kinetic race between two competing pathways:

  • The Desired Pathway: Transmetallation (Sn-Li exchange) to form the labile carbenoid.

  • The Fatal Pathway: Nucleophilic attack of the alkyllithium on the azide electrophile (Staudinger-type or 1,3-dipolar addition), leading to triazenes or decomposition.

The Solution: Success relies on cryogenic rigor and electrophile proximity . The resulting lithio-azide species (e.g.,


) is thermally unstable above -70°C. If your yields are low, your system is likely warming locally during addition, or the intermediate is decomposing before trapping.

Mechanism & "Race Conditions" (The Why)

To improve yields, you must visualize the reaction as a competition. The activation energy (


) for the attack on the azide is higher than for the Sn-Li exchange, but the thermodynamic well for the azide attack is deep (irreversible decomposition).
Diagram: The Kinetic Fork

The following diagram illustrates the critical decision point in the reaction vessel.

ReactionPathways Start Azido-Stannane (R-N3-SnBu3) + n-BuLi Exchange Sn-Li Exchange (Fast at -78°C) Start->Exchange Kinetic Control Attack Azide Attack (Dominates > -60°C) Start->Attack Thermodynamic Sink Intermediate Lithio-Azide Species (Li-R-N3) Exchange->Intermediate Decomp Decomposition (N2 evolution / Triazenes) Attack->Decomp Product Trapped Product (E-R-N3) Intermediate->Product + Electrophile (Fast) Intermediate->Decomp Thermal Decay (> -70°C)

Caption: Kinetic competition between transmetallation (green path) and nucleophilic attack on the azide (red path). Temperature control is the sole switch between these paths.

Troubleshooting Guide (The How)

Use this decision matrix to diagnose your specific failure mode.

SymptomProbable CauseCorrective Action
Complex mixture / "Red" solution Azide Attack. The n-BuLi attacked the azide group before exchanging with the tin.Lower Temp: Ensure internal temp is <-78°C.Check BuLi: Titrate n-BuLi. Excess base attacks the azide.Switch Reagent: Use n-BuLi (less nucleophilic than s-BuLi or t-BuLi).
Gas Evolution (

)
Carbenoid Decomposition. The lithio-azide formed but decomposed before trapping.Barbier Conditions: Add the electrophile before or simultaneously with the BuLi (if compatible).Faster Quench: Use a cannula transfer to pre-cooled electrophile.
Recovered Starting Material Incomplete Exchange. Reaction time too short or temp too low for specific substrate.Time/Temp Optimization: Hold at -78°C for 15 mins. Do not warm to 0°C to "push" it; you will trigger decomposition.
Low Yield + Butyl-Electrophile Direct Alkylation. BuLi reacted with the electrophile instead of the stannane.Stepwise Protocol: You cannot use Barbier conditions here. You must generate the Li-species first, ensure consumption of BuLi, then add electrophile.

Optimized Protocol: The "Cryo-Flash" Method

This protocol is adapted from the foundational work of Seitz & Zapata [1] and refined with modern cryogenic handling standards.

Reagents
  • Substrate: Tributyl(azidomethyl)stannane (or analogue).

  • Exchange Reagent: n-Butyllithium (titrated, ~1.6 M or 2.5 M in hexanes).

  • Solvent: Anhydrous THF (Ether is acceptable but THF promotes faster exchange).

  • Electrophile: Aldehyde, Ketone, or Silyl Chloride.

Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Equip with a low-temperature thermometer (internal probe is mandatory).

  • Solvation: Dissolve the azido-stannane (1.0 equiv) in THF (0.1 M concentration).

  • The Deep Freeze: Cool the bath to -95°C using a MeOH/LiN

    
     slush or strictly controlled Acetone/Dry Ice at -78°C  minimum.
    
    • Critical: The internal temperature must be stable at -78°C before proceeding.

  • The Addition (The Danger Zone):

    • Add n-BuLi (1.05 equiv) dropwise down the side of the flask.

    • Monitor: If the internal temp rises above -70°C, stop addition immediately and let it cool.

    • Observation: A color change (often yellow/orange) may occur.

  • The Exchange Window: Stir for 5 to 10 minutes at -78°C.

    • Warning: Do not stir longer than 15 minutes. The species

      
       is unstable.[1]
      
  • The Trap:

    • Option A (Standard): Add the neat electrophile (1.2 equiv) slowly via syringe, pre-cooled if possible.

    • Option B (Inverse Cannula - Recommended for unstable species): Cannulate the lithio-azide solution into a second flask containing the electrophile in THF at -78°C. This ensures the unstable lithium species sees a high concentration of electrophile immediately.

  • The Quench: After 30 minutes at -78°C, quench with saturated aqueous NH

    
    Cl while still cold. Do not warm to RT before quenching.
    

Safety Protocol: The Azide Hazard

WARNING:


-Azido lithium species and their precursors are high-energy materials.
  • Explosion Risk: Heavy metal azides are detonators.[2] While Lithium Azide (

    
    ) is less sensitive than Lead Azide, it is still an energetic material [2].
    
  • Fragmentation: Decomposition of

    
    -azido anions often releases 
    
    
    
    gas rapidly. In a closed system, this causes pressurization.
  • Waste Disposal: All aqueous waste must be treated with dilute sodium nitrite (

    
    ) and sulfuric acid to decompose residual azide to nitrous oxide before disposal. Never  pour azide solutions down the drain (reacts with copper/lead pipes).[2][3]
    

Frequently Asked Questions (FAQ)

Q: Can I use t-BuLi to speed up the exchange? A: No. t-BuLi is vastly more nucleophilic and will attack the azide group almost instantly, likely causing a rapid exotherm or deflagration. Stick to n-BuLi.

Q: My stannane is not exchanging at -78°C. Can I warm it to -40°C? A: It is risky. If the stannane is sterically hindered (e.g., secondary/tertiary


-azido stannane), the exchange is slower. Instead of warming, try adding HMPA  (caution: carcinogen) or DMPU  (safer alternative) as a co-solvent. These polar additives break up BuLi aggregates and accelerate the exchange at low temperatures without requiring heat [3].

Q: Can I use transmetallation from Lead (Pb) instead of Tin (Sn)? A: Yes, organolead compounds undergo Li-Pb exchange even faster than Sn-Li. However, organolead azides are significantly more shock-sensitive and toxic. We do not recommend this for routine synthesis.

Q: Why do I see "tributyltin" byproducts in my NMR? A: This is the stoichiometric byproduct (


). It is notoriously difficult to remove.
  • Tip: Use the KF/Silica workup. Stir the crude mixture with Potassium Fluoride and Silica gel. This forms insoluble polymeric tin fluorides that can be filtered off.

References

  • Seitz, D. E., & Zapata, A. (1980). Azidomethyllithium: Preparation and reaction with carbonyl compounds. Tetrahedron Letters, 21(36), 3451–3454.

  • Ereztech. (n.d.). Lithium Azide Safety Data Sheet. Ereztech Chemical Database.

  • Reich, H. J. (2012). Role of HMPA in Organolithium Chemistry. Chemical Reviews, 113(9), 7130-7178.

  • Patonay, T., et al. (2011).

    
    -azido ketones and related derivatives. Chemical Society Reviews, 40, 2797-2847. 
    

Sources

Purification techniques for ((2-Azidoethoxy)methyl)tributylstannane to remove stannane byproducts

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and handling of ((2-Azidoethoxy)methyl)tributylstannane .

This guide is structured as a Tier 3 Technical Support Document , designed for researchers who have synthesized this reagent (likely via the displacement of tributyl(iodomethyl)stannane with an azido-ethoxide) and are struggling with the persistent contamination of organotin precursors (e.g.,


, 

) or hydrolysis byproducts.

Subject: Purification Protocols & Stannane Byproduct Removal Document ID: TS-SN-AZ-004 Status: Active Applicable For: Synthesis purification, Reagent cleanup, Stability management.

Diagnostic Triage: Why is your purification failing?

Before proceeding to the protocols, identify the specific failure mode you are observing. Organotin compounds present unique challenges due to their lipophilicity and toxicity.[1]

SymptomProbable CauseImmediate Action
"The product streaks across the TLC plate." Acid-sensitive decomposition. The

-alkoxy stannane motif is acid-labile (acetal-like instability).
Stop. Do not use standard silica. Switch to Amine-Buffered Silica (Protocol C).
"I see a white precipitate at the interface during extraction." Formation of polymeric Tributyltin fluoride (

) or oxide.
Normal. This is the intended result of KF washing. Filter through Celite (Protocol B).[2][3]
"NMR shows extra butyl peaks (0.8-1.5 ppm) that won't go away." Contamination with

or

(precursors).
Standard chromatography is insufficient. Use KF-Impregnated Silica (Protocol A).
"The product smells acrid and yield is low after distillation." Thermal decomposition. Azides are heat-sensitive; Stannanes disproportionate.Safety Hazard. Avoid distillation. Use chemical purification methods below.

Core Purification Protocols

Protocol A: The KF-Silica Stationary Phase (Gold Standard)

Best For: Removing tin halides (


, 

) from the desired stannane reagent without destroying the C-Sn bond.

The Science: Tributyltin halides coordinate strongly with fluoride ions to form hypervalent stannate species or insoluble polymeric fluorides (


)

. By embedding Potassium Fluoride (KF) onto the silica, you create a "trap" that retains tin halides while allowing your tetra-alkyl stannane (the target) to elute.

Reagents:

  • Silica Gel (Standard flash grade, 40-63 µm)

  • Potassium Fluoride (KF), anhydrous

  • Water[2][4][5][6]

  • Eluent (Hexanes/Ethyl Acetate)

Step-by-Step Workflow:

  • Prepare the Phase: Dissolve KF in water (1 g KF per 10 mL

    
    ).
    
  • Impregnation: Add silica gel (10 g silica per 1 g KF) to the solution. Mix until a free-flowing powder is obtained.

  • Drying (Critical): Evaporate the water (Rotavap) and dry the resulting powder under high vacuum at 60°C for 4 hours. Note: Water content affects activity; "bone dry" is preferred for stannanes.

  • Column Packing: Slurry pack this "KF-Silica" using Hexanes containing 1% Triethylamine (TEA).

  • Elution: Load your crude ((2-Azidoethoxy)methyl)tributylstannane. Elute with a gradient of Hexanes/EtOAc (buffered with 1% TEA).

  • Result: Tin halides (

    
    ) remain at the baseline (converted to 
    
    
    
    ). The product elutes early.
Protocol B: The Aqueous KF Wash (Bulk Removal)

Best For: Large scale crude cleanup before chromatography.

The Science:


 is a liquid soluble in organics. 

is a solid polymer insoluble in almost everything. Washing the organic phase with aqueous KF forces the precipitation of the tin waste.
  • Dilution: Dissolve crude reaction mixture in Diethyl Ether (

    
    ). Avoid DCM if possible; 
    
    
    
    precipitates the fluoride better.
  • Treatment: Add an equal volume of saturated aqueous KF solution .

  • Agitation: Stir vigorously for 30 minutes. Do not just shake once; the polymer formation takes time.

  • Filtration: You will see a white, fluffy precipitate (

    
    ). Filter the biphasic mixture through a pad of Celite .
    
  • Separation: Separate the organic layer, dry over

    
     (which also helps remove residual tin), and concentrate.
    
Protocol C: Amine-Buffered Chromatography

Best For: Final polishing if KF silica is unavailable.

The Science: The


 bond is prone to protodestannylation on acidic silica surfaces (

). Capping these sites with an amine prevents decomposition.
  • Pre-treatment: Slurry silica gel in the eluent (e.g., 95:5 Hexane:EtOAc) containing 2-5% Triethylamine (TEA) .

  • Flushing: Flush the column with 2 column volumes of this buffer.

  • Running: Reduce TEA to 1% for the actual run.

  • Loading: Load the sample. Do not use acid-washed sand.

Mechanism of Action (Visualization)[5][7]

The following diagram illustrates why KF is effective at separating the impurity (


) from the target (

).

Sn_Purification Impurity Impurity: Bu3Sn-I (Soluble Liquid) KF_Surface KF on Silica Surface (Solid Phase) Impurity->KF_Surface High Affinity (Lewis Acid/Base) Target Target: R-O-CH2-SnBu3 (Soluble Liquid) Target->KF_Surface Low Affinity (Steric Bulk/Non-polar) Eluate Purified Target (Elutes in Solvent) Target->Eluate No Reaction Complex Hypervalent Stannate [Bu3Sn(F)I]- K+ KF_Surface->Complex Coordination Polymer Precipitate: (Bu3Sn-F)n (Insoluble Polymer) Complex->Polymer Polymerization

Caption: Mechanism of KF-Silica purification. The Lewis acidic tin halide impurity binds to fluoride, forming an insoluble polymer, while the tetra-coordinate target molecule passes through.

Frequently Asked Questions (FAQ)

Q: Can I use Iodine (


) titration to remove the tin byproducts? 
A: NO. 
While 

titration is excellent for removing tin after a Stille coupling, you are purifying the reagent itself. Iodine reacts with

bonds (iododestannylation).[2] Treating ((2-Azidoethoxy)methyl)tributylstannane with iodine will cleave the target molecule, destroying your product.

Q: My product is unstable on the KF column. What went wrong? A: The silica might still be too acidic or the KF too wet. Ensure you used Anhydrous KF and dried the silica/KF mix under vacuum. If instability persists, revert to Protocol C (Amine-buffered silica) without the KF, relying on careful fractionation to separate the


.

Q: Is distillation an option? A: High Risk. While tributyltin species can be distilled (Kugelrohr), the presence of the azide (


)  group makes this hazardous. Azides can explode if overheated or if metal salts are present. Chromatographic purification is strongly preferred for safety.

Q: How do I store the purified reagent? A: Store at -20°C under Argon, excluded from light.


-Alkoxy stannanes are sensitive to moisture (hydrolysis) and oxidation. Add a copper stabilizer if compatible with your next step, but generally, cold storage is sufficient.

References

  • Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications.[7][8]

    • Source:

  • Crich, D., & Sun, S. (2005). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry.

    • Source:

  • Seitz, D. E., et al. (1983). Iodomethyltri-n-butylstannane. Synthetic Communications.

    • Source:

  • BenchChem Technical Support. (2025).

    • Source:

Sources

Optimizing reaction temperature for ((2-Azidoethoxy)methyl)tributylstannane transmetallation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing ((2-Azidoethoxy)methyl)tributylstannane in palladium-catalyzed Stille cross-coupling reactions. The thermal sensitivity of the azido functional group and the pivotal role of temperature in the rate-determining transmetalation step make precise temperature control essential for achieving high yields and purity. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed protocol for systematic temperature optimization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causal relationships between temperature and reaction outcomes.

Question 1: My reaction shows very low conversion or has failed completely. How should I approach temperature adjustment as a primary troubleshooting step?

Answer: Low or no conversion in a Stille coupling is frequently linked to an insufficient activation energy for the rate-determining transmetalation step.[1][2] The palladium complex, formed after oxidative addition, must exchange its halide or triflate ligand for the ((2-Azidoethoxy)methyl) group from the tributylstannane reagent. This process is often the slowest in the catalytic cycle and is highly temperature-dependent.[1][3]

  • Initial Action: If you started at room temperature, a modest increase in temperature is the most logical first step. We recommend a systematic, incremental approach. Set up parallel reactions or run sequential experiments at defined temperatures (e.g., 40 °C, 60 °C, and 80 °C). This allows you to identify a temperature threshold where the reaction rate becomes synthetically useful without immediately risking decomposition.

  • Causality: Increasing the temperature provides the system with the necessary energy to overcome the activation barrier of transmetalation. However, be aware that excessively high temperatures can lead to catalyst decomposition or unwanted side reactions. Some aryl group exchanges on phosphine ligands have been observed at temperatures as low as 50 °C, which can alter catalyst activity.[1]

Question 2: I'm observing a significant amount of a major byproduct, which I suspect is the homocoupled dimer of my stannane reagent. How does temperature influence this side reaction?

Answer: Homocoupling of the organostannane to form an R²-R² dimer is a classic side reaction in Stille couplings.[1][4] This can occur through two primary mechanisms: the reaction of two equivalents of the stannane with a Pd(II) species or a radical process involving the Pd(0) catalyst.[1][5] Temperature plays a crucial role in the kinetics of these pathways relative to the desired cross-coupling.

  • Troubleshooting Strategy: Lowering the reaction temperature is often effective in minimizing homocoupling. The desired transmetalation pathway may have a lower activation energy than the competing homocoupling pathway, making it the dominant route at milder conditions.

  • Preventative Measures: Ensure your palladium catalyst is fully reduced to the active Pd(0) state before adding the organostannane. This can be achieved by a brief pre-stirring of the Pd(II) precatalyst with a ligand in the solvent before introducing the reactants. This pre-activation step can often be performed at a lower temperature, minimizing the opportunity for the stannane to react with the Pd(II) species.

Question 3: My starting materials are being consumed, but I'm seeing a complex mixture of unidentifiable products rather than the desired coupled molecule. Could the thermal stability of my stannane be the issue?

Answer: Yes, this is a critical concern, especially with a functionally rich molecule like ((2-Azidoethoxy)methyl)tributylstannane. The azido group (N₃) is an energetic functional group and can be thermally labile, potentially undergoing decomposition to a nitrene intermediate, which leads to a cascade of unpredictable side reactions.

  • Diagnostic Test: Before re-attempting the coupling, perform a stability control experiment. Dissolve your ((2-Azidoethoxy)methyl)tributylstannane in the reaction solvent and heat it to your intended reaction temperature under an inert atmosphere, without any palladium catalyst or coupling partner. Monitor the mixture over time by TLC or LC-MS to check for any signs of decomposition.

  • Optimization Path: If decomposition is observed, your primary goal is to find the lowest possible temperature at which the transmetalation still proceeds. This is where additives become invaluable. The addition of a co-catalyst like copper(I) iodide (CuI) can dramatically accelerate the transmetalation step, often allowing the reaction to be performed at significantly lower temperatures, thereby preserving the integrity of your sensitive substrate.[6][7]

Question 4: The reaction starts but appears to stall before reaching completion. Is simply increasing the temperature the best solution?

Answer: While tempting, indiscriminately increasing the temperature may exacerbate the problem. Reaction stalling can be due to catalyst deactivation, which is often accelerated at higher temperatures.

  • Recommended Actions:

    • Modest Temperature Increase: First, try a small temperature increase (e.g., 10-20 °C) to see if the reaction can be pushed to completion. Monitor closely for any signs of decomposition.

    • Investigate Additives: As mentioned, additives that accelerate the rate-limiting step are a more robust solution. CuI is the most common and effective co-catalyst for this purpose.[6] It is believed to act as a scavenger for free ligands that might inhibit the transmetalation step or to facilitate the transfer of the organic group from tin to palladium.

    • Ligand Choice: The choice of ligand on the palladium catalyst is crucial. Ligands of intermediate donicity, such as triphenylphosphine (PPh₃), are common. However, moderately electron-poor ligands can sometimes enhance the rate of transmetalation.[1] If your reaction is stalling, consider screening different phosphine or arsine ligands.

Data Summary: Temperature Screening

To effectively optimize the reaction, a systematic screening of temperatures is recommended. The following table provides a template for summarizing the results of such an experiment.

EntryTemperature (°C)Time (h)Conversion of Starting Material (%)Desired Product Yield (%)Key Observations
1Room Temp (25)24< 5%< 5%Reaction is too slow at ambient temperature.
2501265%55%Significant conversion observed. Minor homocoupling detected.
3706>95%85%Optimal balance of rate and selectivity. Reaction clean.
4904>95%60%Faster reaction, but significant increase in byproducts and evidence of partial decomposition of stannane.

Experimental Workflow for Temperature Optimization

The following diagram outlines a logical workflow for determining the optimal reaction temperature for your specific substrates and conditions.

G cluster_setup Phase 1: Setup cluster_execution Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Decision A Define Reaction Parameters (Solvent, Catalyst, Ligand, Conc.) B Setup Parallel Reactions (e.g., 25°C, 50°C, 70°C, 90°C) A->B C Run Reactions Under Inert Atmosphere B->C D Monitor Progress (TLC, LC-MS, GC) at Defined Timepoints C->D E Quench & Analyze Yield and Purity (NMR, LC-MS) D->E F Identify Optimal T? (High Yield, Low Byproducts) E->F G Optimized Temperature Found Proceed to Scale-up F->G  Yes H Refine Conditions (Screen Additives like CuI or Different Ligands) F->H  No H->A Restart Optimization Cycle

Caption: Workflow for systematic temperature optimization.

Detailed Experimental Protocol: Temperature Screening

This protocol provides a step-by-step guide for conducting a parallel temperature screening experiment.

  • Preparation:

    • In an inert atmosphere glovebox, add your palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any solid ligand to four separate, identical reaction vials equipped with stir bars.

    • Add your electrophile (R-X, 1.0 equiv) and anhydrous solvent (e.g., Toluene or DMF) to each vial.

    • Seal the vials and remove them from the glovebox.

  • Reaction Initiation:

    • Place each vial in a separate well of a pre-heated parallel synthesis block or in individual heating mantles set to the desired temperatures (e.g., 25 °C, 50 °C, 70 °C, 90 °C).

    • Allow the mixtures to stir for 10-15 minutes to ensure thermal equilibrium and catalyst dissolution/activation.

    • Using a syringe, add the ((2-Azidoethoxy)methyl)tributylstannane (1.1-1.2 equiv) to each vial.

  • Monitoring:

    • After a set time (e.g., 1 hour), carefully and quickly take a small aliquot from each reaction mixture for analysis by TLC or LC-MS.

    • Continue to take aliquots at regular intervals (e.g., every 2-4 hours) to track the consumption of starting materials and the formation of the product and any byproducts.

  • Workup and Analysis:

    • Once the reaction at a given temperature appears complete or has stalled (based on monitoring), quench it by cooling to room temperature and exposing it to air.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate tributyltin fluoride, which can be removed by filtration through a pad of celite.[5][8]

    • Dry the organic layer, concentrate it under reduced pressure, and determine the crude yield and purity by ¹H NMR spectroscopy.

    • Compare the results from all four temperatures to identify the optimal condition that provides the best balance of reaction time, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the Stille catalytic cycle? A1: The Stille reaction proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1] While all steps are affected by temperature, the transmetalation step is often the slowest (rate-determining). Temperature provides the necessary thermal energy to overcome the activation barrier for this key step, where the organic group is transferred from the tin atom to the palladium catalyst.[1][2]

Q2: How does the choice of solvent influence the optimal reaction temperature? A2: The solvent's primary role concerning temperature is its boiling point, which sets the upper limit for the reaction temperature at atmospheric pressure. Common high-boiling solvents like DMF, toluene, and dioxane provide a wide operational range. Furthermore, the solvent's polarity and coordinating ability can influence the stability and reactivity of the palladium catalyst, which can indirectly affect the temperature required for efficient coupling.[9]

Q3: Can using a microwave reactor help optimize the temperature? A3: Microwave synthesis can be a powerful tool for rapid optimization. It allows for precise temperature control and rapid heating to the set point. This can significantly shorten reaction times and allow a wide range of temperatures to be screened in a very short period. However, with a thermally sensitive substrate like an azide, it is crucial to use a reactor with accurate internal temperature monitoring and to be cautious of potential rapid decomposition due to localized overheating.

References

  • Title: Stille reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Insight into the Scope and Mechanism for Transmetalation of Hydrocarbyl Ligands on Complexes Relevant to C–H Activation Source: ACS Publications URL: [Link]

  • Title: Stille Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: Optimization for Stille-coupling via chemoselective C-S bond cleavage Source: ResearchGate URL: [Link]

  • Title: Journal of Organometallic Chemistry - IRIS Source: IRIS (Institutional Research Information System) URL: [Link]

  • Title: Stille Coupling Source: YouTube (Total Synthesis) URL: [Link]

  • Title: Troubleshooting: How to Improve Yield Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Stille Coupling of α-Alkoxybenzylstannanes: Optimization Study and Stereochemical Outcome Source: UWSpace - University of Waterloo URL: [Link]

  • Title: New perspectives in the cross-coupling reactions of organostannanes Source: SciSpace URL: [Link]

  • Title: Stille Coupling Reactions Involving α-Alkoxybenzylstannanes Source: UWSpace - University of Waterloo URL: [Link]

  • Title: Transmetalation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Stille Reaction - Chem 115 Myers Source: Harvard University URL: [Link]

  • Title: Stille Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Stille Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Tributyltin hydride (Tributylstannane), Tin hydrides Source: Organic Chemistry Portal URL: [Link]

  • Title: ((2-Azidoethoxy)methyl)tributylstannane Source: Synthonix URL: [Link]

  • Title: Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] Source: ACS Publications URL: [Link]

Sources

Preventing decomposition of ((2-Azidoethoxy)methyl)tributylstannane during column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Purification of ((2-Azidoethoxy)methyl)tributylstannane

Case ID: #SN-AZ-004 Compound: ((2-Azidoethoxy)methyl)tributylstannane CAS: 1639963-42-0 Classification:


-Alkoxystannane / Organotin Reagent

Executive Summary

You are likely experiencing acid-catalyzed protodestannylation .

((2-Azidoethoxy)methyl)tributylstannane contains a reactive


 linkage. This structural motif behaves similarly to a hemiaminal or acetal; it is chemically stable under basic conditions but highly susceptible to cleavage by Brønsted acids.

Standard flash chromatography silica gel (


) is weakly acidic (

) due to surface silanol (

) groups. This acidity is sufficient to protonate the carbon-tin bond, causing the release of the tributylstannyl group and decomposition of your reagent into tributyltin byproducts and the corresponding volatile ether.

The Solution: You must neutralize the stationary phase using Triethylamine (TEA) to inhibit surface acidity.

Module 1: Diagnostic & Troubleshooting (FAQ)

Q1: How do I confirm decomposition is happening on the column? A: Look for these three signs:

  • TLC Streaking: The product spot smears from the baseline up to the solvent front, rather than forming a tight circle.

  • "Ghost" Spots: A new, less polar spot appears that was not present in the crude NMR. This is often free tributyltin oxides or chlorides.

  • Low Mass Recovery: You load 500 mg but recover only 200 mg, despite no visible material remaining on the column. The decomposition products (often volatile ethers) may have been lost during concentration.

Q2: Can I just add TEA to my eluent? A: Adding TEA only to the eluent is risky for highly sensitive


-alkoxystannanes. The "solvent front" leaves a gap where the compound encounters "dry," un-buffered silica before the TEA catches up. Best Practice:  You must pre-wash (slurry pack) the column with TEA to cap all silanol sites before loading your sample.

Q3: Is Alumina a better alternative? A: Yes. Neutral or Basic Alumina (Activity Grade III) is inherently non-acidic and prevents this decomposition entirely. However, alumina has lower resolution power than silica. If your separation is difficult (close


 values), use the TEA-Deactivated Silica Protocol  (Module 2). If the separation is easy, switch to Neutral Alumina immediately.

Module 2: Standard Operating Procedures (SOPs)

Protocol A: Preparation of TEA-Deactivated Silica (The "Gold Standard")

Use this protocol for high-resolution purification of acid-sensitive stannanes.

Reagents:

  • Silica Gel (Standard Flash Grade, 40-63

    
    )
    
  • Triethylamine (

    
    , TEA)[1]
    
  • Hexanes (or Pentane)

  • Ethyl Acetate (EtOAc)[1]

Step-by-Step Workflow:

  • Slurry Preparation:

    • In an Erlenmeyer flask, suspend the required amount of silica gel in a solution of 10% Triethylamine in Hexanes .

    • Swirl gently and let it stand for 5–10 minutes. This allows the amine to hydrogen-bond with and neutralize the acidic silanol sites.

  • Column Packing:

    • Pour the slurry into the column.

    • Flush the column with at least 3 column volumes (CV) of the 10% TEA/Hexane solution.

    • Critical: Do not let the column run dry.

  • Equilibration:

    • Switch the solvent to your starting eluent (e.g., 1% TEA / 99% Hexanes).

    • Flush with 2 CVs of this starting eluent to remove excess free amine, leaving only the surface-bound amine.

  • Sample Loading:

    • Dissolve your crude material in the starting eluent containing 1% TEA.

    • Load carefully.[2]

  • Elution:

    • Run the column using your gradient.[3] Maintain 1% TEA in all solvent reservoirs throughout the run to prevent equilibrium shift.

Protocol B: Rapid Filtration (If purity is >85%)

If the crude NMR shows only minor tin byproducts, avoid a full column.

  • Dissolve crude in Hexanes (with 1% TEA).

  • Prepare a short plug (2 cm height) of Neutral Alumina .

  • Filter the solution through the plug using vacuum.

  • Wash with 10% EtOAc/Hexanes (with 1% TEA).

  • Concentrate immediately.

Module 3: Visualizations

Figure 1: Purification Decision Tree

Follow this logic to minimize compound loss.

PurificationStrategy Start Crude ((2-Azidoethoxy)methyl)tributylstannane CheckPurity Check Crude Purity (H-NMR) Start->CheckPurity HighPurity Purity > 90%? CheckPurity->HighPurity Filter Protocol B: Neutral Alumina Plug Filtration HighPurity->Filter Yes SeparationNeeded Impurity Separation Required HighPurity->SeparationNeeded No Success Pure, Stable Reagent Filter->Success ChoosePhase Select Stationary Phase SeparationNeeded->ChoosePhase Alumina Neutral Alumina Column (Safe, Lower Resolution) ChoosePhase->Alumina Easy Separation (Rf Δ > 0.2) Silica Silica Gel Column (High Resolution, High Risk) ChoosePhase->Silica Difficult Separation (Rf Δ < 0.1) Alumina->Success Deactivation Protocol A: TEA-Deactivated Silica (Mandatory) Silica->Deactivation MUST Deactivate Deactivation->Success

Caption: Decision matrix for selecting the appropriate purification method based on crude purity and separation difficulty.

Figure 2: Mechanism of Decomposition on Silica

Understanding the enemy: How acidic silanols destroy your compound.

Decomposition Silica Acidic Silica Surface (Si-O-H) Transition Protonation of C-Sn Bond Silica->Transition H+ Transfer Compound Target Stannane (Bu3Sn-CH2-O-R) Compound->Transition Cleavage Bond Cleavage Transition->Cleavage Product1 Decomposition: Volatile Ether (CH3-O-R) Cleavage->Product1 Product2 Byproduct: Tributyltin Silanol Cleavage->Product2 Prevention PREVENTION: TEA caps Si-O-H sites Prevention->Silica Blocks Acid Sites

Caption: The acidic protons on silica gel attack the electron-rich C-Sn bond, leading to protodestannylation. Triethylamine (TEA) prevents this by neutralizing the protons.

Module 4: Data & Specifications

Table 1: Stationary Phase Compatibility Matrix

Stationary PhaseAcidity (pH)CompatibilityBuffer Required?Resolution Power
Standard Silica Gel 5.0 – 6.0Low (Decomposition)YES (TEA) High
Neutral Alumina 7.0 – 7.5High (Stable)NoMedium
Basic Alumina 9.0 – 10.0High (Stable)NoMedium
Reverse Phase (C18) NeutralModerateNoHigh

References

  • Prepar

    
    -alkoxystannanes and stability: 
    
    • Kaufman, T. S. (2008). "Synthesis of 2-Substituted Tetrahydrofurans." Organic Syntheses, 85, 27-36. (Demonstrates the use of TEA-washed silica for sensitive stannanes).
  • General Organotin Purification Techniques

    • Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworth-Heinemann.
  • Flash Chromatography of Acid-Sensitive Compounds

    • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925.
  • Specific Reagent Properties (SnAP Reagents)

    • Vo, C. V., Muncipinto, G., & Bode, J. W. (2014). "SnAP Reagents for the One-Step Synthesis of Medium-Ring Saturated N-Heterocycles from Aldehydes." Angewandte Chemie International Edition, 53(25), 6368–6372. (Describes the synthesis and handling of similar stannyl azide reagents).

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of Stannyl-Based Azidomethyl and Methoxymethyl Reagents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the precise installation of functionalized single-carbon units is a cornerstone of complex molecule construction. Among the repertoire of reagents available for such transformations, organostannanes have long held a prominent position due to their versatility and predictable reactivity. This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of two key hydroxymethyl anion equivalents: the azido-functionalized ((2-Azidoethoxy)methyl)tributylstannane (also known as SnAP azide) and its close analogue, tributyl[(methoxymethoxy)methyl]stannane (Sn-MOM).

While both reagents are designed to deliver a protected hydroxymethyl group, their distinct functionalities—an azidoethoxy moiety versus a methoxymethoxy (MOM) group—impart unique spectroscopic signatures and offer different strategic advantages in multistep synthesis. This guide is intended for researchers, scientists, and drug development professionals who utilize these or similar reagents and require a comprehensive understanding of their NMR properties for reaction monitoring, quality control, and structural verification.

It is important to note that while extensive experimental NMR data is available for tributyl[(methoxymethoxy)methyl]stannane, published experimental ¹H and ¹³C NMR spectra for ((2-Azidoethoxy)methyl)tributylstannane are not readily found in the current scientific literature. Therefore, this guide will present the verified data for the former and provide a detailed, expert-predicted analysis for the latter, based on established NMR principles and data from structurally related compounds.

Comparative NMR Data Analysis

The structural differences between ((2-Azidoethoxy)methyl)tributylstannane and tributyl[(methoxymethoxy)methyl]stannane are centered on the protecting group attached to the hydroxymethyl core. These differences are clearly reflected in their respective NMR spectra.

¹H NMR Spectral Comparison

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The key differentiating signals between our two target compounds will be those of the protons in the ether linkages and the terminal groups.

Assignment ((2-Azidoethoxy)methyl)tributylstannane (Predicted) Tributyl[(methoxymethoxy)methyl]stannane (Experimental) Rationale for Prediction
Sn-CH₂-O ~3.8 - 4.0 ppm (s)3.93 ppm (s)The protons on the carbon directly attached to the tin and an oxygen are expected to be in a similar environment in both molecules, hence a similar chemical shift is predicted.
O-CH₂-O ~4.6 - 4.8 ppm (s)4.58 ppm (s)In Sn-MOM, these protons are deshielded by two adjacent oxygens. A similar, though slightly different, environment is expected in the SnAP azide.
O-CH₂-CH₂-N₃ ~3.6 - 3.8 ppm (t)-These protons are adjacent to an oxygen and a methylene group, leading to a triplet in the indicated range.
O-CH₂-CH₂-N₃ ~3.3 - 3.5 ppm (t)-These protons are adjacent to the electron-withdrawing azide group, shifting them downfield.
O-CH₃ -3.32 ppm (s)The terminal methyl group of the MOM ether in Sn-MOM.
Sn-(CH₂CH₂CH₂CH₃)₃ ~0.8 - 1.6 ppm (m)~0.8 - 1.6 ppm (m)The signals for the tributyltin group are complex multiplets and are expected to be very similar for both compounds.
¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides information on the different carbon environments. The carbon atoms directly attached to electronegative atoms like oxygen and nitrogen, as well as the carbon attached to the tin atom, will show the most significant differences.

Assignment ((2-Azidoethoxy)methyl)tributylstannane (Predicted) Tributyl[(methoxymethoxy)methyl]stannane (Experimental) [1]Rationale for Prediction
Sn-CH₂-O ~65 - 70 ppm67.8 ppmThe carbon attached to tin and oxygen is expected in this region.
O-CH₂-O ~95 - 100 ppm97.2 ppmThe carbon flanked by two oxygens is highly deshielded.
O-CH₂-CH₂-N₃ ~68 - 72 ppm-This carbon is attached to an oxygen and is expected in this downfield region.
O-CH₂-CH₂-N₃ ~50 - 55 ppm-The carbon directly bonded to the azide group will have a characteristic chemical shift in this range.[2]
O-CH₃ -55.4 ppmThe methyl carbon of the MOM group.
Sn-CH₂- ~10 - 15 ppm11.2 ppmThe carbon of the butyl group directly attached to tin.
-CH₂- ~25 - 30 ppm27.5 ppmThe internal methylenes of the butyl groups.
-CH₂-CH₃ ~20 - 25 ppm29.3 ppmThe methylene adjacent to the terminal methyl group.
-CH₃ ~10 - 15 ppm13.7 ppmThe terminal methyl carbon of the butyl groups.

Experimental Protocols

Accurate NMR data acquisition for organotin compounds requires careful sample preparation and instrument setup.

General NMR Sample Preparation:

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for both ¹H and ¹³C NMR (δ = 0.00 ppm).

  • Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

¹³C NMR Spectroscopy:

  • Instrument: A spectrometer with a carbon-observe probe.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 512-2048 scans are often necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

Workflow for NMR-Based Quality Control of Organostannane Reagents

The following diagram illustrates a typical workflow for the quality control of newly synthesized or purchased organostannane reagents using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_outcome Outcome reagent Organostannane Reagent dissolve Dissolve in CDCl3 with TMS reagent->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer NMR Spectrometer nmr_tube->spectrometer h1_nmr Acquire 1H NMR spectrometer->h1_nmr c13_nmr Acquire 13C NMR spectrometer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process integrate Integrate 1H Signals process->integrate assign Assign Peaks integrate->assign compare Compare with Reference Data assign->compare pass Purity and Identity Confirmed compare->pass Match fail Impurity or Incorrect Structure Detected compare->fail Mismatch

Caption: Workflow for NMR-based quality control of organostannane reagents.

Conclusion

The ¹H and ¹³C NMR characterization of ((2-Azidoethoxy)methyl)tributylstannane and its analogue, tributyl[(methoxymethoxy)methyl]stannane, reveals distinct spectroscopic fingerprints that are directly correlated to their molecular structures. While the lack of published experimental data for the former necessitates a predictive approach, the analysis presented in this guide provides a robust framework for the identification and quality assessment of these valuable synthetic reagents. The provided experimental protocols and workflow offer a practical guide for researchers to obtain high-quality NMR data, ensuring the reliability of their starting materials and the success of their synthetic endeavors.

References

  • General NMR Spectroscopy Principles

    • Title: Spectrometric Identific
    • Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons.
    • URL: [Link]

  • NMR of Organotin Compounds

    • Title: NMR of Tin
    • Source: Wrackmeyer, B. (2006). Annual Reports on NMR Spectroscopy, 58, 1-56.
    • URL: [Link]

  • Tributyl[(methoxymethoxy)

    • Title: Tributyl[(methoxymethoxy)methyl]stannane
    • Source: PubChem, National Center for Biotechnology Inform
    • URL: [Link]

  • ¹³C NMR of Azides

    • Title: 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents
    • Source: Chemical Science, 2021, 12, 14309-14316.
    • URL: [Link]

  • ((2-Azidoethoxy)methyl)

    • Title: ((2-Azidoethoxy)methyl)tributylstannane
    • Source: Synthonix.
    • URL: [Link]

  • ¹³C NMR Data for Tributyl[(methoxymethoxy)methyl]stannane: Title: (Methoxy-methoxymethyl)-tributyl-stannane - Optional[13C NMR] - Chemical Shifts Source: ChemicalBook.

Sources

Comparative Guide to Azidomethylation: ((2-Azidoethoxy)methyl)tributylstannane vs. Azidomethyl Iodide Surrogates in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Azidomethyl Group

In the landscape of modern chemical synthesis, particularly within drug discovery and chemical biology, the introduction of versatile functional handles is a paramount objective. The azidomethyl group (–CH₂N₃) stands out as a uniquely powerful moiety. It serves as a compact, stable precursor to a primary amine and, more significantly, as a key participant in two of the most robust and widely adopted ligation chemistries: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry"[1][2][3], and the Staudinger Ligation for forming native amide bonds[4][5]. The strategic placement of this group onto a core scaffold allows for late-stage diversification and bioconjugation, enabling the synthesis of complex molecular probes, targeted therapeutics, and novel materials.

This guide provides an in-depth comparison of two distinct classes of reagents for introducing the azidomethyl group onto nucleophilic substrates: the organotin-based ((2-Azidoethoxy)methyl)tributylstannane and the more classical, yet evolving, azidomethyl iodide class, often employed through more stable and practical surrogates. We will dissect their reactivity, substrate scope, and operational considerations, supported by experimental protocols and data, to empower researchers in selecting the optimal tool for their specific synthetic challenge.

Reagent Profile I: ((2-Azidoethoxy)methyl)tributylstannane

((2-Azidoethoxy)methyl)tributylstannane is a specialized organotin reagent designed for the transfer of the (2-Azidoethoxy)methyl (AEM) group, which serves as a protected and functionalized version of the azidomethyl synthon. Its utility lies in its unique activation mechanism, which differs significantly from traditional alkyl halides.

Mechanism of Action: Alkylation with tributylstannane ethers typically proceeds via activation with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). The Lewis acid coordinates to the ether oxygen, weakening the C-O bond and generating a highly electrophilic oxocarbenium ion intermediate. This intermediate is then readily attacked by a nucleophile. The driving force for the reaction is the formation of a strong tin-leaving group bond (e.g., tributyltin fluoride). This pathway avoids the harsh basic conditions often associated with SN2 reactions of alkyl halides.

Advantages:

  • Mild Activation: Lewis acid catalysis allows for reactions to proceed under neutral or mildly acidic conditions, preserving base-sensitive functional groups.

  • High Reactivity for Oxygen Nucleophiles: This class of reagents is particularly effective for the alkylation of alcohols and phenols, which can be challenging substrates for other methods.[6][7]

  • Stability: The reagent itself is generally more stable and easier to handle than highly reactive and potentially hazardous small alkylating agents like azidomethyl iodide.

Limitations:

  • Toxicity of Tin Byproducts: The primary drawback is the formation of stoichiometric tributyltin byproducts. Organotin compounds are notoriously toxic and can be difficult to remove from the final product, often requiring specialized chromatographic techniques or chemical treatment. This is a major concern in pharmaceutical development.

  • Atom Economy: The high molecular weight of the tributyltin group leads to poor atom economy.

Reagent Profile II: Azidomethyl Iodide and Its Surrogates

Directly using azidomethyl iodide (ICH₂N₃) is often impractical due to its instability. Therefore, the scientific community has developed more stable precursors and in situ generation methods that deliver the "azidomethyl" electrophile.

1. Nucleophilic Substitution with Iodides and Azide Anion: The reaction of an alkyl iodide with sodium azide (NaN₃) is a classic method for introducing the azide moiety.[8] However, the reactivity is highly dependent on the solvent. In polar aprotic solvents like DMSO or DMF, the SN2 pathway is favored, leading to the desired azide product.[9] This approach is fundamental but can be limited by competing elimination reactions and the need for activated substrates.

2. Modern Azidomethylating Agents for Thiols: Recent advancements have produced highly efficient reagents for specific nucleophiles. For instance, N-azidomethyldisulfonimides have emerged as excellent electrophilic "azidomethyl+" sources for the direct S-azidomethylation of thiols.[10] The reaction proceeds under mild, often base-mediated, conditions with high chemoselectivity for the sulfur atom, even in the presence of other nucleophilic groups.

Mechanism of Action: For reagents like N-azidomethyldisulfonimides, a base (e.g., an amine) deprotonates the thiol to form a thiolate. The highly nucleophilic thiolate then attacks the methylene carbon of the reagent, displacing the stable disulfonimide anion as a leaving group. This provides a clean and efficient pathway to S-azidomethylated products.

Advantages:

  • Avoidance of Toxic Metals: These methods completely circumvent the use of tin or other heavy metals, simplifying purification and eliminating toxicity concerns.[10]

  • High Chemoselectivity: Modern reagents can be designed for high selectivity towards specific nucleophiles, such as thiols.

  • Improved Safety Profile: Using stable, solid precursors is significantly safer than handling potentially explosive, low-molecular-weight azides.

Limitations:

  • Substrate-Specific Reagents: The most effective modern reagents are often tailored for a specific class of nucleophiles (e.g., thiols) and may not be broadly applicable.

  • Reaction Conditions: While often mild, conditions may require a specific base or solvent system that is not compatible with all substrates.

Head-to-Head Comparison: Performance and Practicality

Feature((2-Azidoethoxy)methyl)tributylstannaneAzidomethyl Iodide & Surrogates
Primary Use Case O-alkylation of sensitive alcohols and phenols.S-alkylation of thiols; general azidomethylation where tin must be avoided.
Activation Lewis Acid (e.g., BF₃·OEt₂)Base (for thiolates) or polar solvent for SN2.[9][10]
Reaction Conditions Typically neutral or mildly acidic, often at low temperatures.Varies; can be basic or neutral.
Byproducts Toxic tributyltin salts.Non-toxic salts (e.g., NaI, disulfonimide salt).[10]
Purification Challenging; requires removal of organotin residues.Generally straightforward via standard chromatography or extraction.
Functional Group Tolerance Excellent for base-sensitive groups. May be sensitive to strong Lewis acids.Good, but can be limited by the required base or nucleophilicity of other groups.
Safety Handle with care due to organotin toxicity.Reagent-dependent; modern surrogates are designed for enhanced stability.

Visualization of Synthetic Strategy

Decision Workflow for Reagent Selection

The choice between these two reagent classes is primarily dictated by the nature of the nucleophile and the tolerance of the overall molecule to specific reaction conditions and byproducts.

start What is the nucleophile? sub_type Substrate Type start->sub_type phenol_alcohol Phenol or Alcohol sub_type->phenol_alcohol Oxygen thiol Thiol sub_type->thiol Sulfur other_nuc Other Nucleophile sub_type->other_nuc Other tin_concern Is Tin Toxicity a Major Concern? phenol_alcohol->tin_concern surrogate_reagent Use Azidomethyl Iodide Surrogate (e.g., for Thiols) thiol->surrogate_reagent explore_sn2 Explore direct SN2 with Alkyl Iodide + NaN3 other_nuc->explore_sn2 stannane_reagent Use ((2-Azidoethoxy)methyl) tributylstannane tin_concern->stannane_reagent No tin_concern->explore_sn2 Yes cluster_0 Azidomethylation cluster_1 Click Chemistry (CuAAC) cluster_2 Staudinger Ligation R-XH R-XH (Nu-H) R-X-CH2N3 R-X-CH2N3 R-XH->R-X-CH2N3 [Azidomethylating Agent] Triazole Triazole Product R-X-CH2N3->Triazole R-X-CH2N3->Triazole Cu(I) Catalyst Amine R-X-CH2NH2 (Amine) R-X-CH2N3->Amine 1. PPh3 2. H2O Alkyne R'-C≡CH Alkyne->Triazole Alkyne->Triazole Cu(I) Catalyst Phosphine R3P Amide Amide Product Amine->Amide + Acyl Source

Sources

A Senior Application Scientist's Guide to the Spectroscopic Purity Analysis of ((2-Azidoethoxy)methyl)tributylstannane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of spectroscopic methodologies for determining the purity of ((2-Azidoethoxy)methyl)tributylstannane, a critical reagent in modern bioconjugation and materials science. Intended for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices. We present a multi-faceted analytical approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as a self-validating system for structural confirmation and purity assessment. This primary workflow is critically compared against alternative and complementary techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Detailed, field-tested protocols, data interpretation guides, and visual workflows are provided to ensure robust and reliable purity verification.

Introduction: The Critical Role of Purity for a "Clickable" Stannane

((2-Azidoethoxy)methyl)tributylstannane, also known as SnAP azide, is a bifunctional reagent of significant interest.[1] Its tributyltin group serves as a versatile handle for Stille coupling reactions, while the terminal azide group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) — a cornerstone of "click chemistry".[2][3][4] This dual functionality makes it an invaluable tool for synthesizing complex macromolecules, conjugating molecules to biologics, and developing novel materials.

The success of these sensitive applications hinges on the high purity of the stannane reagent. Impurities, such as residual starting materials, partially dealkylated species, or tin oxides, can lead to unpredictable reaction kinetics, low yields, and the generation of difficult-to-remove byproducts.[5][6] For drug development professionals, using an impure reagent can compromise the integrity of a therapeutic conjugate, leading to failed batches and regulatory hurdles. Therefore, a rigorous, multi-technique approach to purity validation is not just recommended; it is essential.

The Core Spectroscopic Triad: A Self-Validating System

No single technique can provide a complete picture of a compound's purity. We advocate for an integrated workflow where ¹H, ¹³C, and ¹¹⁹Sn NMR, IR spectroscopy, and MS are used in concert. The congruence of data from these three independent methods provides the highest degree of confidence in the material's identity and purity.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the structural elucidation and purity assessment of organotin compounds.[7][8] For ((2-Azidoethoxy)methyl)tributylstannane, a full suite of experiments including ¹H, ¹³C, and ¹¹⁹Sn NMR is necessary.

  • ¹H NMR Spectroscopy: Provides a quantitative map of all proton environments. The integration of signals corresponding to the tributyltin moiety versus the azidoethoxy-methyl fragment should align with the expected 33-proton count. Key areas to scrutinize are the signals from the butyl chains and the distinct resonances of the Sn-CH₂-O, O-CH₂-CH₂-N₃, and O-CH₂-CH₂-N₃ protons. The presence of common impurities like residual solvents or tributyltin chloride can often be detected and quantified here.[9][10]

  • ¹³C NMR Spectroscopy: Complements the ¹H NMR by providing a spectrum of all unique carbon environments. This is crucial for confirming the carbon backbone and identifying carbon-containing impurities that may not be obvious in the proton spectrum.

  • ¹¹⁹Sn NMR Spectroscopy: This is a highly specific and sensitive probe for the tin center.[11][12] Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its higher natural abundance and sensitivity.[12] The chemical shift of ¹¹⁹Sn is exquisitely sensitive to the coordination number and the nature of the substituents on the tin atom.[13][14][15] A single, sharp peak confirms the presence of a single tin species. The appearance of additional peaks is a direct indication of tin-containing impurities, such as starting materials (e.g., tributyltin chloride) or degradation products (e.g., distannoxanes).

Table 1: Predicted NMR Data for ((2-Azidoethoxy)methyl)tributylstannane in CDCl₃

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity / CouplingAssignment
¹H ~5.1 - 5.3sSn-CH ₂-O
~3.6 - 3.8tO-CH ₂-CH₂-N₃
~3.3 - 3.5tO-CH₂-CH ₂-N₃
~1.4 - 1.6mSn-CH₂-CH ₂-CH₂-CH₃
~1.2 - 1.4mSn-CH₂-CH₂-CH ₂-CH₃
~0.8 - 1.0mSn-CH ₂-CH₂-CH₂-CH₃
~0.8 - 0.9tSn-CH₂-CH₂-CH₂-CH
¹³C ~75 - 77Sn-C H₂-O
~70 - 72O-C H₂-CH₂-N₃
~50 - 52O-CH₂-C H₂-N₃
~29 - 31Sn-CH₂-C H₂-CH₂-CH₃
~27 - 29Sn-CH₂-CH₂-C H₂-CH₃
~13 - 15Sn-CH₂-CH₂-CH₂-C H₃
~9 - 11Sn-C H₂-CH₂-CH₂-CH₃
¹¹⁹Sn +50 to +150sSn (Bu)₃(CH₂OR)

Note: Predicted shifts are based on typical values for similar organotin compounds. Actual values may vary based on solvent and concentration.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While NMR provides the structural skeleton, IR spectroscopy confirms the presence of key functional groups. For this molecule, the most critical vibration is the asymmetric stretch of the azide (N₃) group.[16] This bond produces a very strong and sharp absorption band in a relatively uncluttered region of the spectrum, typically between 2100 and 2125 cm⁻¹ .[17][18][19] The absence or weakness of this peak is an immediate red flag, indicating potential degradation or absence of the crucial "click" functionality.

Table 2: Key IR Absorption Frequencies

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Intensity
Azide (R-N₃)Asymmetric Stretch~2100 - 2125Strong, Sharp
C-H (Aliphatic)Stretch~2850 - 2960Strong
C-O (Ether)Stretch~1080 - 1150Strong
Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides the definitive confirmation of the compound's molecular weight (MW: 390.15 g/mol for the most abundant tin isotope).[1] Electrospray Ionization (ESI) is a suitable soft ionization technique.[20] A key feature to look for is the characteristic isotopic pattern of tin, which has several stable isotopes. This complex pattern serves as an unmistakable signature, confirming the presence of tin in the detected ion. The fragmentation pattern observed in MS/MS experiments can further corroborate the structure deduced from NMR.[21]

Workflow for Purity Verification

The following workflow outlines a logical, step-by-step process for integrating the core spectroscopic techniques.

Caption: Integrated workflow for spectroscopic purity analysis.

Comparison with Alternative Analytical Methods

While the spectroscopic triad is powerful, other techniques offer complementary information, particularly for quantitative purity assessment and the detection of non-spectroscopically active impurities.

TechniquePrincipleInformation GainedAdvantagesDisadvantages
NMR Suite Nuclear spin in a magnetic fieldDefinitive structure, relative quantification of proton-bearing species, tin environmentHigh resolution, structurally rich data, non-destructiveLower sensitivity for bulk impurities without NMR-active nuclei
IR Spectroscopy Molecular vibrationsPresence of key functional groups (e.g., azide)Fast, simple, inexpensive, highly specific for certain groupsProvides limited structural information, not easily quantifiable
Mass Spectrometry Mass-to-charge ratio of ionsMolecular weight, elemental composition (HRMS), fragmentationHigh sensitivity, confirms MW and tin presence via isotopesCan be difficult to quantify, ionization efficiency varies
GC-MS Separation by volatility, then MSSeparation and identification of volatile impuritiesExcellent for separating similar compounds, high sensitivityRequires derivatization for some organotins, thermal degradation risk[22]
HPLC-ICP-MS Separation by polarity, then elemental MSSpeciation and quantification of different organotin compoundsHigh accuracy for quantification, separates non-volatile species[23][24]Complex instrumentation, higher cost
Elemental Analysis Combustion and detection of C, H, NPercentage composition of C, H, NProvides empirical formula confirmationDoes not distinguish between isomers or identify impurities

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Rationale: Proper sample preparation is critical for high-quality, artifact-free spectra. The choice of solvent and concentration affects chemical shifts and resolution.

  • Procedure:

    • Accurately weigh 10-15 mg of ((2-Azidoethoxy)methyl)tributylstannane into a clean, dry NMR tube.

    • Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Cap the tube and vortex gently until the sample is fully dissolved.

    • Acquire ¹H, ¹³C{¹H}, and ¹¹⁹Sn{¹H} spectra on a spectrometer operating at a field strength of at least 400 MHz (for ¹H).

    • For ¹¹⁹Sn NMR, use an external reference standard like SnMe₄ if necessary and ensure a sufficient relaxation delay (D1) is used for accurate quantification.[11]

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Rationale: A neat sample preparation using a salt plate is the simplest method for a liquid sample and avoids solvent interference in the spectrum.

  • Procedure:

    • Place one drop of the neat liquid sample onto a clean sodium chloride (NaCl) or potassium bromide (KBr) salt plate.

    • Place a second salt plate on top, spreading the liquid into a thin film.

    • Mount the plates in the spectrometer's sample holder.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Perform a background scan of the empty salt plates prior to the sample scan.

Data Integration and Purity Confirmation

Caption: Synthesis of multi-source data for final purity assessment.

A batch of ((2-Azidoethoxy)methyl)tributylstannane can be considered pure if:

  • NMR: ¹H, ¹³C, and ¹¹⁹Sn spectra are clean, with all peaks correctly assigned and integrated. Impurity signals should be absent or below the acceptable threshold (e.g., <5% total).

  • IR: A strong, sharp azide peak is present at ~2100 cm⁻¹.

  • MS: The molecular ion is observed with the correct mass and the characteristic tin isotope pattern.

  • Chromatography (if performed): A single major peak is observed, accounting for >95% of the total peak area.

Conclusion and Recommendations

The robust purity assessment of ((2-Azidoethoxy)methyl)tributylstannane is a non-negotiable prerequisite for its successful application in high-stakes research and development. A primary workflow combining ¹H, ¹³C, and ¹¹⁹Sn NMR, FT-IR, and Mass Spectrometry provides a self-validating system for confirming both structural identity and purity. For applications requiring stringent quality control, such as in pharmaceutical development, this core analysis should be supplemented with a quantitative chromatographic method like HPLC-ICP-MS to provide an orthogonal and highly accurate purity value. By adopting this multi-faceted, evidence-based approach, researchers can proceed with confidence, ensuring the reliability and reproducibility of their subsequent experiments.

References

  • Utrecht University. (n.d.).
  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Mass spectra of organo-stannanes and -plumbanes. RSC Publishing.
  • IMSERC. (n.d.). NMR Periodic Table: Tin NMR.
  • ResearchGate. (n.d.). Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ).
  • ResearchGate. (n.d.).
  • University of Ottawa. (n.d.). (Sn) Tin NMR.
  • ACS Publications. (n.d.). High-resolution solid-state tin-119 NMR investigations of organotin halides R3SnX and R2SnX2 (R = alkyl, aryl; X = Cl, Br). Organometallics.
  • ChemicalBook. (n.d.). Tributyltin chloride(1461-22-9) 1H NMR spectrum.
  • PubMed Central. (n.d.). 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside.
  • ACS Publications. (n.d.). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Analytical Chemistry.
  • AIP Publishing. (2015). Vibrational dynamics of azide-derivatized amino acids studied by nonlinear infrared spectroscopy. The Journal of Chemical Physics.
  • IEEE Xplore. (n.d.). Mapping of Organotin compounds in sediments of Mar Piccolo (Taranto, Italy)
  • PubMed. (2015). Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds.
  • ResearchGate. (n.d.). Speciation analysis of organotin compounds by HPLC-ICP-MS.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • LCGC International. (2022). Investigating the Environmental Impact of Organotins.
  • RSC Publishing. (n.d.). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions.
  • Synthonix. (n.d.). ((2-Azidoethoxy)methyl)tributylstannane - [A8048].
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.
  • Sigma-Aldrich. (n.d.). Click Chemistry Reagents Overview.
  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

Sources

Efficiency comparison of stannane vs. silane reagents for azidomethylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of the azidomethyl group (


) is a critical transformation in medicinal chemistry, serving as a precursor for triazoles (Click chemistry) and amines. This guide compares the two primary organometallic vectors for this transformation: Tributyl(azidomethyl)stannane  (

) and Trimethyl(azidomethyl)silane (

).

The Bottom Line:

  • Stannanes are the Performance Standard for radical azidomethylation. Their weak C-Sn bond allows for efficient radical chain propagation, making them indispensable for functionalizing alkyl iodides and xanthates. However, they carry severe toxicity and purification penalties (ICH Q3D guidelines).

  • Silanes are the Safety Standard but lack direct radical reactivity. The strong C-Si bond renders them inert to standard radical conditions. They function primarily as nucleophiles or 1,3-dipole precursors (azomethine ylide equivalents). They are the superior choice for ionic additions to electrophiles (aldehydes/imines) but fail to replace stannanes in radical transfer without high-energy activation (e.g., photoredox).

The Mechanistic Divergence

The efficiency gap between these reagents is dictated by Bond Dissociation Energy (BDE).

  • The Stannane Advantage (Radical Chain): The C-Sn bond (

    
    65 kcal/mol) is weak enough to be homolyzed by standard radical initiators (AIBN, Et3B), yet strong enough to be stable on the shelf. This "Goldilocks" zone allows 
    
    
    
    to act as a radical donor.
  • The Silane Barrier (Stability): The C-Si bond (

    
    76-88 kcal/mol) is significantly stronger. Standard radical initiators cannot abstract the silyl group efficiently. Consequently, silanes require oxidative activation  (Single Electron Transfer) or nucleophilic activation  (Lewis Base/Fluoride) to react.
    
Mechanistic Pathway Comparison

Azidomethylation_Pathways Substrate Substrate (R-X) Radical_Int Radical Intermediate (R•) Substrate->Radical_Int Initiator (AIBN) Activation Activation Required (Fluoride/Oxidation) Substrate->Activation Electrophile (R=O) Sn_Reagent Stannane Reagent (Bu3Sn-CH2N3) Sn_Product Product (R-CH2N3) Sn_Reagent->Sn_Product Donates •CH2N3 Radical_Int->Sn_Product Radical Transfer (Fast) Si_Reagent Silane Reagent (TMS-CH2N3) Si_Reagent->Activation Nucleophilic Attack Si_Product Product (Azidohydrin/Dipole) Activation->Si_Product Ionic Mechanism

Figure 1: Mechanistic divergence. Stannanes participate in direct radical transfer loops, whereas Silanes require activation for ionic/dipolar reactivity.

Performance Metrics & Data

The following data summarizes the trade-offs. Stannanes offer superior yields in radical alkylation but fail in atom economy and safety.

FeatureStannane (

)
Silane (

)
Primary Mechanism Radical Transfer (Homolytic)Nucleophilic / 1,3-Dipole (Heterolytic)
Bond Energy (M-C) ~65 kcal/mol (Weak)~76-88 kcal/mol (Strong)
Typical Yield (Radical) 75 - 92% (Alkyl Iodides)< 5% (No reaction without photoredox)
Typical Yield (Ionic) Poor (Side reactions)80 - 95% (Aldehyde addition)
Toxicity (LD50) High (Neurotoxic, ~100 mg/kg)Low (Irritant, hydrolysis risk)
Purification Difficult (Req.[1] KF workup/Fused silica)Easy (Volatile byproducts)
Atom Economy Poor (Loss of

mass ~290 Da)
Moderate (Loss of

mass ~73 Da)

Key Insight: In a direct head-to-head comparison for radical carboazidation (e.g., reacting with an alkene or alkyl iodide), the Stannane is the only viable reagent. The Silane is not a functional alternative for this specific mechanism unless paired with high-energy photoredox catalysts (e.g., Iridium/Ruthenium cycles).

The Toxicity & Purification Bottleneck

This is the deciding factor for industrial applications.

  • Stannane Protocol (The "Tin Tax"): Organotin byproducts (

    
    ) are highly lipophilic and co-elute with organic products during chromatography.
    
    • Removal Strategy: Requires washing with 10% aqueous KF (forming insoluble polymeric

      
      ) or using fused silica gel doped with KF.
      
    • Regulatory:[2] Strict limits in pharmaceuticals (PDE < 6.4 µ g/day for Tin).

  • Silane Protocol (The "Green" Edge): Organosilicon byproducts (

    
     or siloxanes) are volatile or easily washed away with water.
    
    • Safety Note:

      
       can hydrolyze to release trace hydrazoic acid (
      
      
      
      ) if exposed to acid/water.[3] It must be handled in a fume hood, but it lacks the cumulative neurotoxicity of tin.
Experimental Protocols
Protocol A: Radical Azidomethylation (Stannane)

Best for: Converting alkyl iodides or xanthates to azides.

Reagents:

  • Substrate: Alkyl Iodide (1.0 equiv)

  • Reagent:

    
     (1.2 - 1.5 equiv)
    
  • Initiator: DTBP (Di-tert-butyl peroxide) or DLP (Dilauroyl peroxide)

  • Solvent: Benzene or Chlorobenzene (Degassed)

Workflow:

  • Setup: In a flame-dried Schlenk tube, dissolve Alkyl Iodide (1.0 mmol) and

    
     (1.5 mmol) in degassed chlorobenzene (0.5 M).
    
  • Initiation: Add DLP (0.1 equiv) under Argon.

  • Reaction: Heat to reflux (80°C) for 2-4 hours. Monitor by TLC (Tin residues may streak).

  • Workup (Crucial): Cool to RT. Add 10 mL of 10% aq. KF and stir vigorously for 30 mins. A white polymeric precipitate (

    
    ) will form.
    
  • Filtration: Filter through a pad of Celite. Extract filtrate with Et2O.[4]

  • Purification: Flash chromatography (Silica).

Protocol B: Nucleophilic Azidomethylation (Silane)

Best for: 1,2-addition to aldehydes to form azidohydrins (precursors to amino alcohols).

Reagents:

  • Substrate: Benzaldehyde (1.0 equiv)

  • Reagent:

    
     (1.2 equiv)
    
  • Catalyst: TBAF (Tetrabutylammonium fluoride) or

    
     (Lewis Acid)
    
  • Solvent: THF (Anhydrous)

Workflow:

  • Setup: Dissolve Benzaldehyde (1.0 mmol) in THF (0.5 M) at 0°C.

  • Addition: Add

    
     (1.2 mmol) dropwise.
    
  • Activation: Add TBAF (0.1 equiv, 1M in THF) slowly.

  • Reaction: Stir at 0°C

    
     RT for 2 hours.
    
  • Quench: Add sat.

    
    .
    
  • Purification: Extract with EtOAc. Evaporate solvent.[4] The silyl byproduct is removed in the aqueous wash or evaporation.

Decision Matrix

Use the following logic to select the correct reagent for your campaign:

Scenario Recommended Reagent Reasoning
Substrate is an Alkyl Halide/Xanthate Stannane (

)
Only stannanes support the radical chain mechanism required for halide abstraction.
Substrate is an Aldehyde/Ketone Silane (

)
Silanes act as excellent nucleophiles; Stannanes are too sluggish/toxic for this.
Late-Stage Pharma Synthesis Avoid Stannane Tin removal to ppm levels is too costly. Use Silane (if applicable) or switch to Sulfone reagents.
High-Throughput Screening (HTS) Silane Ease of workup (blow-down) allows for parallel synthesis without filtration steps.
References
  • Renaud, P., et al. (2002). "Radical Azidomethylation of Alkyl Iodides with Tributylstannylmethyl Azide." Journal of Organic Chemistry.

  • Tsuge, O., Kanemasa, S., & Matsuda, K. (1986). "Trimethylsilylmethyl Azide as a 1,3-Dipole Precursor." Journal of Organic Chemistry.

  • Baggenstoss, M. (2004). "Toxicity and Biological Effects of Organotin Compounds." Organic Syntheses.

  • Nishiyama, K., & Karigomi, H. (1989). "Reactivity of Trimethylsilylmethyl Azide with Electrophiles." Chemistry Letters.

  • ICH Expert Working Group. (2019). "ICH Guideline Q3D (R1) on Elemental Impurities." European Medicines Agency.

Sources

Mass spectrometry fragmentation patterns of ((2-Azidoethoxy)methyl)tributylstannane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Analysis of ((2-Azidoethoxy)methyl)tributylstannane: Fragmentation Patterns and Comparative Methodologies

Introduction: Characterizing a Unique Heterobifunctional Reagent

((2-Azidoethoxy)methyl)tributylstannane is a specialized organometallic compound featuring two distinct reactive functionalities: a tributyltin group and an azide group. This structure positions it as a potentially valuable tool in chemical synthesis and bioconjugation, where the tributylstannyl moiety can participate in Stille coupling reactions, and the azide group is amenable to "click" chemistry, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Accurate structural characterization is paramount for ensuring its purity and understanding its reactivity in these applications.

Mass spectrometry (MS) stands out as a primary analytical technique for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns. This guide provides a comprehensive examination of the expected mass spectrometric behavior of ((2-Azidoethoxy)methyl)tributylstannane, predicts its fragmentation pathways under various ionization conditions, and compares the utility of MS with other standard analytical techniques.

Mass Spectrometry Analysis: Predicting the Fragmentation Cascade

The fragmentation of ((2-Azidoethoxy)methyl)tributylstannane is governed by the distinct chemical properties of its three core components: the tributyltin core, the azido-functionalized ether chain, and the Sn-C bond linking them. The choice of ionization technique—typically hard ionization like Electron Ionization (EI) for GC-MS or soft ionization like Electrospray Ionization (ESI) for LC-MS—will influence the extent of fragmentation.

Predicted Fragmentation Pathways

Upon ionization, the molecular ion is expected to undergo a series of characteristic cleavages. The tributyltin group is known to fragment via the sequential loss of butyl groups, while the azide moiety readily extrudes molecular nitrogen.[1][2][3] The ether linkages provide additional sites for cleavage.

The primary fragmentation events are predicted as follows:

  • α-Cleavage (Loss of Butyl Radical): The most common initial fragmentation for tetraalkyltin compounds is the homolytic cleavage of a tin-carbon bond to lose a butyl radical (•C₄H₉), resulting in the stable tributyltin cation [Sn(C₄H₉)₃]⁺.[3][4]

  • Sequential Butene Elimination: The resulting tributyltin cation can then undergo subsequent losses of butene (C₄H₈) through hydrogen rearrangement, leading to a series of characteristic tin-containing fragment ions.

  • Loss of Molecular Nitrogen: A hallmark of azide-containing compounds is the facile elimination of a neutral nitrogen molecule (N₂).[1] This is an entropically favored process that can occur early in the fragmentation cascade.

  • Ether Bond Cleavage: The C-O bonds in the (2-Azidoethoxy)methyl chain are susceptible to cleavage, leading to fragments corresponding to the loss of the entire side chain or parts thereof.[5][6]

These pathways are visualized in the diagram below.

Caption: Predicted major fragmentation pathways for ((2-Azidoethoxy)methyl)tributylstannane.

Key Fragment Ions and Isotopic Signature

A crucial aspect of analyzing organotin compounds is the characteristic isotopic pattern of tin. Tin has ten stable isotopes, which creates a unique, easily recognizable cluster of peaks for any tin-containing fragment. This signature is invaluable for confirming the presence of tin in an ion and determining the number of tin atoms.[7]

Predicted Ion (m/z for ¹²⁰Sn) Formula of Ion Neutral Loss Significance
405[C₁₇H₃₇N₃OSn]⁺-Molecular Ion
377[C₁₇H₃₇OSn]⁺N₂Confirms azide group
348[C₁₃H₂₈N₃OSn]⁺•C₄H₉Initial loss from tributyltin
291[C₁₂H₂₇Sn]⁺•CH₂OCH₂CH₂N₃Cleavage of Sn-C bond, stable tributyltin cation
235[C₈H₁₉Sn]⁺C₄H₉, C₄H₈Second loss from tin
179[C₄H₁₁Sn]⁺C₄H₉, 2(C₄H₈)Third loss from tin
123[H₃Sn]⁺C₄H₉, 3(C₄H₈)Tin hydride ion

Table 1: Predicted major fragment ions and their diagnostic value. Note: m/z values are calculated using the most abundant tin isotope, ¹²⁰Sn. The full isotopic cluster must be considered for accurate identification.

Experimental Protocols and Method Comparison

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the compound's volatility and thermal stability.

Workflow: A Comparative Overview

Analytical_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis Sample Sample in Organic Solvent GC_Inject Split/Splitless Injection Sample->GC_Inject LC_Inject Autosampler Injection Sample->LC_Inject GC_Sep Capillary GC Separation (e.g., DB-5ms column) GC_Inject->GC_Sep EI_Ionize Electron Ionization (70 eV) GC_Sep->EI_Ionize MS_Analyze_GC Mass Analyzer (Quadrupole or ToF) EI_Ionize->MS_Analyze_GC Data_Analysis Data Analysis: - Fragmentation Pattern - Isotopic Cluster Match - Library Search MS_Analyze_GC->Data_Analysis LC_Sep Reverse-Phase LC (e.g., C18 column) LC_Inject->LC_Sep ESI_Ionize Electrospray Ionization (Positive Mode) LC_Sep->ESI_Ionize MS_Analyze_LC Tandem MS Analyzer (e.g., QqQ, Q-ToF) ESI_Ionize->MS_Analyze_LC MS_Analyze_LC->Data_Analysis

Caption: Comparative analytical workflows for GC-MS and LC-MS/MS analysis.

Protocol 1: GC-MS Analysis

GC-MS is a standard technique for organotin analysis, often requiring derivatization to increase volatility.[8][9][10] However, given the structure, direct analysis may be possible if the compound is sufficiently thermally stable.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of hexane or another suitable non-polar solvent.

  • GC Conditions:

    • Injector: 250°C, splitless mode.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[11]

    • Oven Program: Initial temperature of 60°C for 1 min, ramp at 30°C/min to 300°C, hold for 5 min.[12]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[11]

    • Source Temperature: 230°C.[12]

    • Transfer Line Temperature: 280°C.[12]

    • Acquisition Mode: Full scan from m/z 40-500 to observe all fragments and the molecular ion.

Causality: The high energy of EI (70 eV) ensures robust fragmentation, which is excellent for structural elucidation but may lead to a weak or absent molecular ion peak. The temperature program is designed to elute the compound without thermal degradation.

Protocol 2: LC-MS/MS Analysis

LC-MS with a soft ionization technique like ESI is often preferred for larger or more polar organometallics as it minimizes in-source fragmentation and typically provides a strong signal for the molecular ion or a related adduct.[7][13][14][15]

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute further with the mobile phase to a final concentration of ~1 µg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Acquisition:

      • MS1 (Full Scan): Scan from m/z 100-600 to identify the protonated molecule [M+H]⁺ or other adducts.

      • MS2 (Product Ion Scan): Isolate the [M+H]⁺ ion and apply collision-induced dissociation (CID) with varying collision energies (10-40 eV) to generate a fragmentation spectrum.

Causality: ESI is a soft ionization technique that preserves the molecular ion, making it the precursor for MS/MS analysis. Tandem MS (MS/MS) allows for controlled fragmentation of a selected ion, providing unambiguous evidence of fragment relationships and confirming the structure.

Comparison with Alternative Analytical Methods

While MS is powerful, a multi-technique approach provides the most comprehensive characterization.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight, fragmentation patterns, elemental composition (HRMS), isotopic ratios.Unmatched sensitivity (ng to pg level), structural detail from fragmentation, suitable for complex mixtures (with chromatography).[13][16]Isomeric differentiation can be challenging, fragmentation can be complex to interpret.
NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Detailed connectivity of atoms, chemical environment of nuclei, 3D structure.Gold standard for unambiguous structure elucidation, non-destructive.Relatively low sensitivity (mg scale), requires pure samples, complex spectra for large molecules.
FTIR Spectroscopy Presence of functional groups (e.g., azide N≡N stretch, C-H, C-O).Fast, inexpensive, provides quick confirmation of key functional groups.Provides no information on molecular weight or overall structure, not suitable for quantification.
Elemental Analysis Percentage composition of C, H, N.Confirms the empirical and molecular formula derived from MS.Requires pure sample, provides no structural information, destructive.

Table 2: Objective comparison of analytical techniques for the characterization of ((2-Azidoethoxy)methyl)tributylstannane.

Conclusion

The structural elucidation of ((2-Azidoethoxy)methyl)tributylstannane is most effectively achieved through mass spectrometry. The predictable fragmentation patterns—dominated by the sequential loss of butyl groups from the tin center and the characteristic expulsion of N₂ from the azide moiety—provide a clear roadmap for identification. The unique isotopic signature of tin serves as a definitive marker for all tin-containing fragments. While GC-MS offers a viable approach, LC-MS/MS with electrospray ionization is superior, as it provides clear molecular ion information and allows for controlled fragmentation experiments to confirm structural connectivity. For absolute certainty in research and development, a combined approach using MS for sensitivity and fragmentation data, NMR for definitive structural connectivity, and FTIR for functional group confirmation is the most rigorous and trustworthy strategy.

References

  • Plescia, S., et al. (2007). Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds. Journal of Mass Spectrometry. Available at: [Link]

  • Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Agilent Application Note. Available at: [Link]

  • Bellin, A., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research.
  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent Application Note. Available at: [Link]

  • Rulíšek, L., & Hodinár, A. (2005). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Electrospray mass spectra of tributyltin chloride 2 recorded with different focus voltages. ResearchGate. Available at: [Link]

  • British Columbia Ministry of Environment & Climate Change Strategy. (2021). Organotins in Water by GC with MS Detection. Environmental Management Act. Available at: [Link]

  • Lowe, A. B., & McCormick, C. L. (2012). MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions. Polymers. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. Agilent Application Note. Available at: [Link]

  • ALS Environmental. (2022). Determination of Selected Organotin Compounds in Liquids by GCMS. Method Summary. Available at: [Link]

  • Rulíšek, L., & Hodinár, A. (2005). Structural analysis of ionic organotin(IV) compounds using electrospray tandem mass spectrometry. Semantic Scholar. Available at: [Link]

  • AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. AB SCIEX Technical Note. Available at: [Link]

  • Nichols, D., et al. (2014). Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Abramovitch, R. A., et al. (1972). Mass spectrometry of aryl azides. The Journal of Organic Chemistry. Available at: [Link]

  • NMKL. (2023). New method: NMKL 205. TRACE ELEMENTS SPECIES – Tributyltin (TBT). NMKL Website. Available at: [Link]

  • Smeti, E., et al. (2008). Identification of organotin compounds in Tunisian surface water by liquid chromatography-electrospray-tandem mass spectrometry. Journal of Environmental Science and Health, Part A. Available at: [Link]

  • van der Pijl, A., et al. (2019). Quantitative LC-MS/MS analysis of azide and azidoalanine in in vitro samples following derivatisation with dansyl chloride. Analytical Methods. Available at: [Link]

  • Henderson, W., & McIndoe, J. S. (1999). The reaction of azide ions, N3 −, with metal carbonyl compounds; an electrospray mass spectrometry study. Inorganica Chimica Acta. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mass fragmentation pattern of organotin (IV) complexes. ResearchGate. Available at: [Link]

  • Abiedalla, Y., & Clark, C. R. (2023). Electron ionization fragmentation studies for a series of 4‐methoxymethylene benzoate esters. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Guo, M., et al. (2003). Electrospray ionization mass spectrometry of AZT H-phosphonates conjugated with steroids. Journal of Mass Spectrometry. Available at: [Link]

  • Fish, R. H., & Kimmel, E. C. (1982). Synthesis and Mass Spectra of Butenyltin Compounds. DTIC. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Course Material. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the mass spectrum of ethoxyethane (diethyl ether). Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Whitman College Chemistry. Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Indira Gandhi National Open University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. eGyanKosh. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Indira Gandhi National Open University. (n.d.). UNIT 13 MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • LibreTexts. (2019). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

Sources

Validating the Structural Integrity of the Azide Group in Stannane Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug development—particularly in the synthesis of tetrazole-based angiotensin II receptor antagonists (sartans)—Tributyltin Azide (


)  and its derivatives are indispensable reagents.[1] However, the thermodynamic instability of the azide moiety, coupled with the hydrolytic lability of the 

bond, presents a unique validation challenge.

A reagent that passes a standard purity check (e.g., elemental analysis) may still be functionally dead if the azide has hydrolyzed to an oxide or degraded into inert nitrogen gas. This guide objectively compares three validation methodologies: FT-IR Spectroscopy , Multinuclear NMR (


) , and Functional Derivatization .

The Senior Scientist’s Verdict:

  • For Routine Screening: FT-IR is the fastest "Go/No-Go" decision tool.

  • For Structural Certification:

    
     NMR is the absolute gold standard for detecting the fatal "Stannoxane" impurity.
    
  • For Activity Confirmation: Functional derivatization is the only method that validates the reagent's kinetic competency.

The Challenge: Why Standard QC Fails

The structural integrity of an azidostannane relies on the coexistence of a soft metal center (Tin) and an energetic nucleophile (Azide). The primary failure mode is Protodestannylation via Hydrolysis , driven by atmospheric moisture.



Standard HPLC often fails here because the highly polar/ionic nature of organotin species leads to column retention or on-column hydrolysis, masking the true composition. Therefore, spectroscopic and functional validation is mandatory.

Comparative Analysis of Validation Methods

The following table summarizes the performance of the three core validation protocols.

FeatureMethod A: FT-IR Spectroscopy Method B:

NMR Spectroscopy
Method C: Functional Derivatization
Primary Detection Azide Asymmetric Stretch (

)
Tin Coordination EnvironmentChemical Reactivity (Yield)
Sensitivity High for Azide presenceHigh for Oxide impuritiesMedium (Gravimetric)
Speed < 5 Minutes30–60 Minutes4–12 Hours
Destructiveness Non-destructiveNon-destructiveDestructive
Key Limitation Cannot easily quantify % purityRequires specialized probe/hardwareSlow; requires workup
"Trust" Score ⭐⭐⭐ (Screening)⭐⭐⭐⭐⭐ (Certification)⭐⭐⭐⭐ (Activity)

Deep Dive: Experimental Protocols & Causality

Method A: FT-IR Spectroscopy (The "Pulse Check")

Causality: The azide group possesses a distinct dipole moment change during vibration, resulting in a massive asymmetric stretching band. This is your first line of defense.

Protocol:

  • Environment: Perform in a glovebox or using an ATR attachment purged with dry

    
    . Reason: Moisture in the air can hydrolyze the surface layer of the stannane during measurement, giving false negatives.
    
  • Acquisition: Scan range 4000–400

    
    .
    
  • Validation Criteria:

    • Target: Sharp, intense peak at 2080 ± 20

      
        (
      
      
      
      asymmetric stretch).
    • Red Flag: Broad peak at 3400

      
       (OH) or strong bands at ~770 
      
      
      
      indicative of
      
      
      (stannoxane).
Method B: NMR (The "Structural Truth")

Causality: The chemical shift (


) of the 

nucleus is hypersensitive to its coordination number and the electronegativity of ligands. Replacing an Azide (pseudohalogen) with an Oxygen (oxide) causes a massive chemical shift change, making impurities glaringly obvious.

Protocol:

  • Solvent Choice: Use Benzene-

    
     (
    
    
    
    )
    .
    • Critical Insight: Avoid

      
      . Chloroform often contains trace HCl (acid), which will protonate the azide and destroy the reagent (
      
      
      
      ).
  • Standardization: Use Tetramethyltin (

    
    ) as an external standard (
    
    
    
    ppm).
  • Acquisition: Pulse delay (

    
    ) must be >2 seconds due to the long relaxation time of Tin nuclei.
    
  • Interpretation:

    • 
      :  Signal typically appears at +110 to +125 ppm  (4-coordinate species).
      
    • 
       (Impurity):  Signal appears upfield at +80 to +90 ppm .
      
    • Note: Shifts are concentration-dependent due to the tendency of tin azides to form pentacoordinate bridges in solution.

Method C: Functional Derivatization (The "Click" Test)

Causality: A reagent may exist spectroscopically but fail kinetically due to trace inhibitors. The ultimate test is a standardized [3+2] cycloaddition.

Protocol:

  • Reaction: React the stannane sample (1.1 equiv) with Benzonitrile (1.0 equiv) in toluene at reflux.

  • Monitoring: Monitor the disappearance of the nitrile peak (

    
    ) via IR or GC-MS.
    
  • Validation: The formation of 5-phenyl-1H-tetrazole after acidic workup confirms the azide is nucleophilic and the tin is Lewis acidic enough to catalyze the cycle.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating a batch of stannane reagent before releasing it for high-value synthesis.

ValidationWorkflow Start Batch: Azidostannane Reagent FTIR Step 1: FT-IR Analysis (Inert Atmosphere) Start->FTIR CheckIR Peak at ~2080 cm⁻¹? No broad OH? FTIR->CheckIR NMR Step 2: 119Sn NMR (C₆D₆ Solvent) CheckIR->NMR Yes Fail REJECT / REPURIFY (Hydrolysis Detected) CheckIR->Fail No (Oxide/Hydrolysis) CheckNMR Single Peak (+110 to +125 ppm)? NMR->CheckNMR Deriv Step 3: Functional Assay (Benzonitrile Cycloaddition) CheckNMR->Deriv Yes CheckNMR->Fail No (Impurity Signals) CheckYield Yield > 95%? Deriv->CheckYield Pass VALIDATED Release for Synthesis CheckYield->Pass Yes CheckYield->Fail No (Kinetic Inhibition)

Figure 1: Decision tree for the sequential validation of azidostannane reagents, prioritizing speed (IR) followed by structural certainty (NMR).

Mechanistic Insight: The "Bridging" Phenomenon

One common point of confusion in validating


 is the shift in spectral data based on concentration. Unlike simple organic azides (

), the tin atom is Lewis acidic and the azide nitrogen is Lewis basic.

This leads to a Self-Validating Equilibrium :

  • Dilute Solution: Monomeric

    
     (Sharp IR peak, Downfield NMR shift).
    
  • Concentrated/Solid: Polymeric bridged structures

    
     (Shifted IR peak, Upfield NMR shift due to hypercoordination).
    

Understanding this equilibrium prevents false rejection of high-purity concentrated batches.

Equilibrium Monomer Monomeric Form (Dilute Solution) 4-Coordinate Sn Polymer Polymeric/Bridged Form (Solid/Conc.) 5-Coordinate Sn Monomer->Polymer Concentration Increase Polymer->Monomer Dilution

Figure 2: The concentration-dependent equilibrium between monomeric and bridged forms of tributyltin azide.

References

  • Synthesis and Reactivity of Tributyltin Azide

    • Source: Wikipedia / Journal of Organometallic Chemistry
    • Relevance: Establishes the baseline synthesis via salt met
  • Spectroscopic Characteriz

    
     NMR) 
    
    • Source: Royal Society of Chemistry (Dalton Transactions)
    • Relevance: Provides authoritative chemical shift ranges for trimethyl- and tributyltin species, validating the +100 to +130 ppm range for azides vs oxides.
  • Safety and Handling of Organotin Azides

    • Source: Sigma-Aldrich Safety D
    • Relevance: Critical safety data regarding acute toxicity (H301, H312) and environmental hazards, mandating the use of gloveboxes/fume hoods described in the protocols.
  • IR Spectrum Table & Functional Group Analysis

    • Source: Chemistry LibreTexts[2]

    • Relevance: Validates the asymmetric azide stretch frequency ( ) used as the primary screening metric.

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Azidoethoxy)methyl)tributylstannane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Do not treat this compound as a standard organic intermediate. (2-Azidoethoxy)methyl)tributylstannane (CAS: 1639963-42-0) presents a dual-threat hazard profile that standard laboratory PPE often fails to mitigate. It combines the extreme dermal toxicity of organotins with the energetic instability of organic azides .

  • The Silent Killer (Organotin Moiety): Tributyltin compounds are highly lipophilic. They permeate standard nitrile gloves rapidly and enter the bloodstream, causing neurotoxicity and immunotoxicity. Pain is often delayed, leading to unrecognized exposure.

  • The Energetic Risk (Azide Moiety): While alkyl azides are generally more stable than metal azides, the potential for shock sensitivity remains, especially if concentrated or subjected to friction (e.g., ground glass joints).

Hierarchy of Controls & PPE Matrix

Engineering controls are your primary defense. PPE is the fail-safe.

Engineering Requirement: All handling must occur within a certified chemical fume hood. Use a blast shield if working with >5 mmol quantities.

Personal Protective Equipment (PPE) Specifications
ZoneStandard Lab Gear (Insufficient)REQUIRED PPE (High-Hazard) Scientific Rationale
Hand Protection Single Nitrile GlovesLaminate Film (Silver Shield/4H) Liners under Nitrile outer gloves.Permeation Kinetics: Lipophilic organotins diffuse through nitrile rubber in minutes. Laminate film provides >4h breakthrough time [1].
Eye Protection Safety GlassesChemical Splash Goggles (ANSI Z87.1+)Aerosol Defense: Organotins are severe eye irritants. Glasses allow vapor/liquid entry from the sides.
Face Protection NoneFace Shield (8-inch minimum)Explosion Mitigation: Protects the neck/face from glass shrapnel in the event of an azide decomposition.
Body Protection Cotton Lab CoatChemical-Resistant Apron + 100% Cotton Lab CoatSaturation Barrier: Cotton absorbs spills, holding toxins against the skin. An apron prevents this "wicking" effect.

Operational Protocol: The "Self-Validating" Workflow

This protocol is designed to eliminate common failure points (friction, permeation, and cross-contamination).

Phase 1: Pre-Synthesis Preparation
  • Glove Integrity Check: Inflate the outer nitrile glove to check for pinholes before donning over the laminate liner.

  • Glassware Inspection: CRITICAL: Remove all ground-glass jointware.

    • Why? Azides can crystallize in the ground glass. The friction of opening a flask can trigger an explosion [2].[1]

    • Solution: Use Teflon-sleeved joints or greased joints (if compatible) and clamp securely.

  • Tool Selection: Remove metal spatulas. Use only Teflon or wood.

    • Why? Azides react with transition metals (Cu, Fe, Pb) to form highly unstable metal azides.

Phase 2: Active Handling
  • Transfer Technique: Never pour. Use a cannula or positive-displacement syringe for transfers.

  • Solvent Management: Do not use halogenated solvents (DCM, Chloroform) if possible.[2][3][4]

    • Risk:[5][6][7] Formation of di- and tri-azidomethane (extremely explosive) [3].[3]

  • Concentration Limit: Keep reaction concentration < 0.5 M to mitigate thermal runaway.

Phase 3: Decontamination & Quenching
  • The "Kill" Solution: Prepare a bath of 10% Cerium Ammonium Nitrate (CAN) or a specific tin-chelating agent.

  • Wipe Down: Do not use paper towels for primary cleanup of neat material (friction risk). Use chemically inert absorbent pads.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific compound, emphasizing the "Stop" points that prevent accidents.

PPE_Logic Start Start: Handling (2-Azidoethoxy)methyl)tributylstannane Check_Gloves Check Gloves: Are you wearing Silver Shield/Laminate? Start->Check_Gloves Stop_Gloves STOP: Organotin permeates nitrile. Apply Laminate Liners. Check_Gloves->Stop_Gloves No Check_Glass Check Glassware: Are joints Ground Glass? Check_Gloves->Check_Glass Yes Stop_Gloves->Check_Gloves Stop_Glass STOP: Azide friction hazard. Use Teflon Sleeves. Check_Glass->Stop_Glass Yes Check_Tools Check Tools: Using Metal Spatulas? Check_Glass->Check_Tools No Stop_Glass->Check_Glass Stop_Tools STOP: Metal Azide formation risk. Switch to Teflon/Wood. Check_Tools->Stop_Tools Yes Proceed PROCEED: Work in Fume Hood + Blast Shield Check_Tools->Proceed No Stop_Tools->Check_Tools

Figure 1: Critical Safety Decision Logic. Red nodes indicate immediate work-stoppage requirements.

Emergency Response: Spills & Exposure

Do not attempt to clean a spill >5mL without a respirator (P100/OV).

ScenarioImmediate Action
Skin Contact 1. IMMEDIATE removal of contaminated clothing.2. Wash with soap and water for 15 min (Solvents like ethanol increase skin absorption—avoid them initially).3. Seek medical attention; inform them of Organotin exposure.[6][8]
Spill (Bench) 1. Evacuate area.2. Don double gloves (Laminate + Nitrile).3. Cover with inert absorbent (Vermiculite). DO NOT SCRUB (Friction/Azide risk).4.[1] Scoop into a plastic container (No Metal!).
Eye Contact 1. Flush for 15 minutes.2. Do not rub eyes (abrasion + absorption risk).

Disposal Protocols

Never pour down the drain. (Copper pipes + Azide = Explosion).

  • Segregation: Create a specific waste stream labeled: "Toxic - Organotin / Reactive - Azide".

  • Container: Use High-Density Polyethylene (HDPE). Do not use metal containers.

  • Labeling: Clearly mark the container with the "Skull and Crossbones" (Toxicity) and "Exploding Bomb" (Explosive) GHS symbols.

References

  • Occupational Safety and Health Administration (OSHA). "Organotin Compounds Safety & Health Topics." United States Department of Labor.[Link]

  • University of California Center for Laboratory Safety. "Safe Handling of Organic Azides." Safety SOP Guidelines.[Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. (Describes the standard synthesis context and hazards). [Link]

  • PubChem. "Tributyltin Compounds - Toxicity Profile." National Library of Medicine.[Link]

Sources

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